Product packaging for 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea(Cat. No.:CAS No. 50906-33-7)

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Cat. No.: B1269970
CAS No.: 50906-33-7
M. Wt: 261.7 g/mol
InChI Key: FSPSGXONYSJIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a synthetic organic compound belonging to the class of N-phenylureas . It has a molecular formula of C13H12ClN3O and a molecular weight of 261.71 g/mol . Researchers can identify the compound by its SMILES notation, C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)Cl . This urea derivative serves as a valuable chemical scaffold and building block in medicinal chemistry and drug discovery research. Its structure, featuring both an aminophenyl and a chlorophenyl group, makes it a compound of interest for further chemical modification and exploration. It is related to other biologically active urea compounds, such as 1-(4-Amidinophenyl)-3-(4-Chlorophenyl)Urea, which has been studied for its interaction with serine proteases . Applications & Research Value: This compound is primarily used in research and development laboratories as a reference standard and a key intermediate for the synthesis of more complex molecules. Its potential applications include the development of protease inhibitors and other pharmacologically relevant agents. Handling & Safety: For detailed safety information, researchers should consult the safety data sheet for a related compound, 1-(4-Chlorophenyl)urea, which advises the use of personal protective equipment and cautions against skin and eye contact . Important Notice: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClN3O B1269970 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea CAS No. 50906-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,15H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPSGXONYSJIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351564
Record name 3-(4-aminophenyl)-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50906-33-7
Record name N-(4-Aminophenyl)-N′-(4-chlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50906-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-aminophenyl)-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of Diaryl Urea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl urea compounds represent a significant class of pharmacologically active molecules, prominently recognized for their efficacy as kinase inhibitors in oncology. The structural motif of a central urea moiety flanked by two aryl ring systems provides a versatile scaffold for potent and selective interaction with various protein kinases, thereby modulating critical cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth exploration of the core mechanisms of action of diaryl urea compounds, with a focus on their molecular targets, the signaling cascades they disrupt, and the experimental methodologies used to elucidate these functions.

Data Presentation: Kinase Inhibition and Cellular Proliferation

The inhibitory activity of diaryl urea compounds is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity. The following tables summarize the IC50 values for the well-characterized diaryl urea compound, Sorafenib, against various kinases and cancer cell lines.

Target KinaseIC50 (nM)
Raf-16[1]
B-Raf (wild-type)22[1]
B-Raf (V599E mutant)38[1]
VEGFR-126
VEGFR-290[1]
VEGFR-320[1]
PDGFR-β57[1]
c-KIT68[1]
Flt-358
FGFR-1580[1]
RET43

Table 1: Kinase inhibitory activity of Sorafenib. This table presents the half-maximal inhibitory concentrations (IC50) of Sorafenib against a panel of protein kinases.

Cell LineCancer TypeIC50 (µM)
PLC/PRF/5Hepatocellular Carcinoma6.3[1]
HepG2Hepatocellular Carcinoma4.5[1]
MDA-MB-231Breast Cancer2.6[1]
HAoSMCAortic Smooth Muscle0.28[1]

Table 2: Anti-proliferative activity of Sorafenib. This table shows the IC50 values of Sorafenib in various cancer and non-cancer cell lines, indicating its effect on cell proliferation.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many clinically relevant diaryl urea compounds, such as Sorafenib, is the inhibition of multiple protein kinases. These compounds typically act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This binding mode involves the urea moiety forming key hydrogen bonds with conserved amino acid residues in the kinase hinge region and the DFG motif, while the aryl groups extend into adjacent hydrophobic pockets. This stabilizes the inactive conformation and prevents the kinase from adopting the active state required for ATP binding and catalysis.

The Raf/MEK/ERK Signaling Pathway

A central target of diaryl urea compounds is the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway), a critical cascade that regulates cell proliferation, differentiation, and survival.[2] By inhibiting Raf kinases (both wild-type and mutant forms), these compounds block the downstream phosphorylation of MEK and subsequently ERK.[1][2] The inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling cascade for their growth.

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (e.g., B-Raf, C-Raf) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes DiarylUrea Diaryl Urea Compound (e.g., Sorafenib) DiarylUrea->Raf Inhibits

Figure 1: The Raf/MEK/ERK signaling pathway and the inhibitory action of diaryl urea compounds.

Inhibition of Angiogenesis

In addition to their effects on tumor cell proliferation, diaryl urea compounds like Sorafenib are potent inhibitors of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] This is achieved through the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) on the surface of endothelial cells.[1] By blocking the signaling from these receptors, diaryl ureas prevent endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularization.

Alternative Mechanisms of Action: Rafoxanide

While kinase inhibition is a predominant mechanism, other diaryl urea compounds exhibit different modes of action. Rafoxanide, an anthelmintic drug, has been repurposed for its anticancer properties. Its mechanism involves the uncoupling of mitochondrial oxidative phosphorylation, leading to ATP depletion and cell death.[3][4] Furthermore, Rafoxanide has been shown to inhibit the STAT3 and NF-κB signaling pathways, which are crucial for tumor cell survival, proliferation, and inflammation.[5][6][7]

The STAT3 and NF-κB Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that are constitutively active in many cancers, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Rafoxanide has been shown to reduce the activation of both STAT3 and NF-κB, leading to the downregulation of their target genes and subsequent anti-tumor effects.[6][7]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates TargetGenes Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->TargetGenes Promotes Rafoxanide Rafoxanide Rafoxanide->STAT3 Inhibits Activation Rafoxanide->NFkB Inhibits Activation

Figure 2: Inhibition of STAT3 and NF-κB signaling pathways by Rafoxanide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of diaryl urea compounds.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Diaryl urea compound of interest

  • Recombinant kinase (e.g., Raf-1, VEGFR-2)

  • Kinase-specific substrate (e.g., myelin basic protein for Raf-1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well or 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the diaryl urea compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In each well of the assay plate, add the kinase, substrate, and diaryl urea compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. b. Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the diaryl urea compound and fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Workflow Start Start PrepareCompound Prepare Serial Dilutions of Diaryl Urea Compound Start->PrepareCompound KinaseReaction Set up Kinase Reaction: - Kinase - Substrate - Compound - ATP PrepareCompound->KinaseReaction Incubate1 Incubate (e.g., 30°C for 60 min) KinaseReaction->Incubate1 AddADPGlo Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubate1->AddADPGlo Incubate2 Incubate (Room Temp for 40 min) AddADPGlo->Incubate2 AddDetectionReagent Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Incubate2->AddDetectionReagent Incubate3 Incubate (Room Temp for 30-60 min) AddDetectionReagent->Incubate3 MeasureLuminescence Measure Luminescence Incubate3->MeasureLuminescence AnalyzeData Analyze Data: Calculate IC50 MeasureLuminescence->AnalyzeData End End AnalyzeData->End

Figure 3: Workflow for a typical kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability and proliferation.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Diaryl urea compound of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the diaryl urea compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). c. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of cell viability against the log concentration of the diaryl urea compound and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight TreatCells Treat Cells with Diaryl Urea Compound IncubateOvernight->TreatCells IncubateTreatment Incubate (e.g., 48-72 hours) TreatCells->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate (2-4 hours) AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance at 570 nm Solubilize->MeasureAbsorbance AnalyzeData Analyze Data: Calculate IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 4: Workflow for a typical MTT cell proliferation assay.

Conclusion

Diaryl urea compounds are a cornerstone of modern targeted cancer therapy, primarily exerting their effects through the inhibition of key protein kinases involved in oncogenic signaling pathways. Their ability to simultaneously target multiple kinases, such as those in the Raf/MEK/ERK and VEGFR/PDGFR pathways, underscores their clinical utility in treating various solid tumors. Furthermore, the diverse mechanisms of action within this compound class, as exemplified by Rafoxanide, highlight the potential for developing novel therapeutic strategies. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this important class of therapeutic agents. A thorough understanding of their molecular mechanisms is paramount for the rational design of next-generation diaryl urea inhibitors with improved efficacy and selectivity.

References

An In-depth Technical Guide on the Chemical and Biological Properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a diarylurea compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a central urea moiety flanked by a 4-aminophenyl and a 4-chlorophenyl ring, confers a range of biological activities, including potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and putative mechanisms of action of this compound, with a focus on its potential as an inhibitor of key cellular signaling pathways.

Chemical Properties

This compound is a solid organic compound. The urea functional group acts as a hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets. The presence of an amino group on one phenyl ring and a chloro substituent on the other influences its electronic properties, reactivity, and metabolic stability.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, formulation, and interpretation of biological data.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms (4-aminophenyl)(4-chlorophenyl)urea[1]
CAS Number 50906-33-7[1]
Molecular Formula C₁₃H₁₂ClN₃O[1][2]
Molecular Weight 261.71 g/mol [1]
Monoisotopic Mass 261.0669 Da[2]
Predicted XlogP 2.9[2]
Appearance Solid
Predicted pKa Insufficient data for a reliable prediction
Solubility Insoluble in water, soluble in organic solvents like DMSO and ethanol.
Melting Point >180°C (decomposes) (for a related compound)[3]
Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-chlorophenyl and 4-aminophenyl rings, likely appearing as sets of doublets. The protons of the urea and amine groups would likely present as broad singlets, with chemical shifts dependent on the solvent and concentration.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the urea moiety would appear at a characteristic downfield shift. Aromatic carbons would resonate in the typical aromatic region, with variations in chemical shifts due to the effects of the chloro and amino substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amine and urea groups (typically in the 3200-3500 cm⁻¹ region), the C=O stretching of the urea carbonyl group (around 1630-1680 cm⁻¹), and C-N stretching vibrations.[4] Aromatic C-H and C=C stretching bands would also be present.

Mass Spectrometry: Mass spectrometry data can confirm the molecular weight of the compound. Predicted mass-to-charge ratios (m/z) for various adducts are presented in Table 2.[2]

AdductPredicted m/z
[M+H]⁺262.07418
[M+Na]⁺284.05612
[M-H]⁻260.05962
[M]⁺261.06635

Synthesis

The synthesis of this compound typically follows a standard procedure for the formation of diaryl ureas, which involves the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Phenylenediamine

  • 4-Chlorophenyl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve p-phenylenediamine (1 equivalent) in the chosen anhydrous solvent.

  • To this solution, add 4-chlorophenyl isocyanate (1 equivalent) dropwise at room temperature with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the product often precipitates out of the solution. The solid product can be collected by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.

Synthesis_Workflow pPDA p-Phenylenediamine Reaction Reaction Mixture pPDA->Reaction CPI 4-Chlorophenyl isocyanate CPI->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Stirring Stirring at RT (2-24h) Reaction->Stirring Precipitate Product Precipitation Stirring->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with cold solvent Filtration->Washing Purification Recrystallization Washing->Purification FinalProduct Pure 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea Purification->FinalProduct

Biological Activity and Mechanism of Action

Diarylurea compounds are known to exhibit a wide range of biological activities, and this compound is no exception. Preliminary research suggests its potential as an anticancer and antimicrobial agent, likely through the inhibition of key enzymes and signaling pathways.

Anticancer Activity

The anticancer potential of diarylurea derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. For compounds structurally related to this compound, inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways has been implicated in their anticancer effects.[6][7]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth and survival. Its aberrant activation is a hallmark of many cancers. Diarylurea compounds may inhibit this pathway at various points, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea Inhibitor->PI3K Putative Inhibition Inhibitor->Akt Putative Inhibition

The Hedgehog signaling pathway is essential during embryonic development and is often reactivated in various cancers, contributing to tumor growth and metastasis. Inhibition of this pathway is a promising strategy for cancer therapy.

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription Inhibitor 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea Inhibitor->SMO Putative Inhibition

Antimicrobial Activity

The antimicrobial properties of urea derivatives are thought to arise from their ability to disrupt bacterial cell membranes or interfere with essential microbial enzymes. The specific mechanism of action for this compound against various bacterial strains is an area of ongoing research.

Experimental Protocols for Biological Assays
  • Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a specific protein kinase. This is often done by quantifying the phosphorylation of a substrate.

  • Materials: Purified kinase, kinase-specific substrate, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, substrate, and assay buffer. c. Add the test compound dilutions to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. g. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

  • Assay Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: Bacterial culture, Mueller-Hinton broth (MHB), test compound (dissolved in a suitable solvent), and sterile 96-well microplates.

  • Procedure: a. Prepare a standardized inoculum of the test bacterium. b. Prepare serial twofold dilutions of the test compound in MHB in the microplate. c. Inoculate each well with the bacterial suspension. d. Include positive (bacteria without compound) and negative (broth only) controls. e. Incubate the plate at 37°C for 18-24 hours. f. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its chemical properties and biological activities, particularly its potential to inhibit key signaling pathways implicated in cancer, warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to explore the full therapeutic potential of this and related diarylurea compounds. Further studies are needed to elucidate the precise molecular targets and to optimize the structure for improved potency and selectivity.

References

An In-depth Technical Guide on the Physicochemical and Biological Properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea (CAS Number: 50906-33-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and known biological activities of the compound 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, registered under CAS number 50906-33-7. This document is intended to serve as a valuable resource for professionals engaged in chemical research, drug discovery, and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data in public literature, some values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClN₃OPubChemLite[1]
Molecular Weight 261.71 g/mol PubChemLite[1]
Monoisotopic Mass 261.0669 DaPubChemLite[1]
Melting Point Data not available
Boiling Point Data not available
Predicted XlogP 2.9PubChemLite[1]
pKa Data not available
Solubility Data not available

Experimental Protocols

General Synthesis of N,N'-Diaryl Ureas

The synthesis of N,N'-diaryl ureas, such as this compound, can be achieved through several established methods. A common and efficient approach involves the reaction of a substituted aniline with an isocyanate. Alternatively, the use of a phosgene equivalent, such as triphosgene, is also a widely adopted method.[2][3]

Method 1: Reaction of an Aniline with an Isocyanate

  • Reaction Setup: A solution of 4-chloro-phenyl isocyanate in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Addition of Amine: A solution of 1,4-phenylenediamine is added dropwise to the isocyanate solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the resulting precipitate is collected by filtration. The crude product is then washed with a suitable solvent and can be further purified by recrystallization or column chromatography to yield the desired N,N'-diaryl urea.[4]

Method 2: Synthesis using Triphosgene

  • Reaction of First Aniline: To a solution of 4-chloroaniline in a suitable solvent, triphosgene is added portion-wise at a controlled temperature. This reaction forms the corresponding isocyanate in situ.

  • Reaction with Second Aniline: A solution of the second aniline, in this case, 1,4-phenylenediamine, is then added to the reaction mixture.

  • Completion and Isolation: The reaction is stirred until completion, as monitored by TLC. The product is then isolated and purified using standard techniques as described in Method 1.[2]

Determination of Physicochemical Properties

Standard experimental protocols for the determination of key physicochemical properties include:

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Boiling Point: Determined under reduced pressure for high-melting solids, if applicable.

  • Solubility: Assessed by measuring the concentration of the compound in various solvents at a specific temperature until saturation is reached.

  • pKa: Determined by potentiometric titration or spectrophotometric methods.

Biological Activity and Signaling Pathways

Diaryl urea derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[5] The structural motif of this compound suggests its potential as a kinase inhibitor.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is frequently observed in various cancers.[9] Diaryl urea compounds have been shown to inhibit this pathway, making them attractive candidates for cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes DiarylUrea 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea DiarylUrea->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Inhibition of Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development and is implicated in the pathogenesis of several cancers when aberrantly activated in adults.[10][11] This pathway involves a series of protein interactions that ultimately lead to the activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and differentiation.[12]

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes transcription DiarylUrea 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea DiarylUrea->SMO may inhibit

Caption: Hedgehog Signaling Pathway Inhibition.

Conclusion

This compound is a diaryl urea derivative with significant potential in the field of medicinal chemistry. Its structural features suggest a role as a kinase inhibitor, potentially targeting key cancer-related signaling pathways such as PI3K/Akt/mTOR and Hedgehog. While a complete experimental physicochemical profile is not yet publicly available, the synthetic routes are well-established for this class of compounds. Further research into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to 1-(4-aminophenyl)-3-(4-chlorophenyl)urea and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential therapeutic applications of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea and its structurally related analogs. This document provides an in-depth overview of its chemical identity, synthesis protocols, and known biological activities, with a focus on its potential as an anticancer agent.

Chemical Identity and Alternative Names

The compound 1-(4-aminophenyl)-3-(4-chlorophenyl)urea is a diarylurea derivative with a growing interest in medicinal chemistry. For clarity and comprehensive literature searching, it is crucial to be aware of its alternative names and identifiers.

Systematic and Common Names:

  • 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea[1][2]

  • N-(4-aminophenyl)-N'-(4-chlorophenyl)urea

Chemical Identifiers:

IdentifierValue
CAS Number 50906-33-7[1]
Molecular Formula C13H12ClN3O[2]
Molecular Weight 261.71 g/mol [1]
InChIKey FSPSGXONYSJIKK-UHFFFAOYSA-N[1][2]

Synthesis and Experimental Protocols

The synthesis of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea and its analogs generally follows a common synthetic route for diarylureas. This typically involves the reaction of a substituted aniline with a corresponding isocyanate.

General Synthesis Protocol for 1-(4-Aminophenyl)-3-substituted phenylureas

A prevalent method for synthesizing 1-(4-aminophenyl)-3-substituted phenylureas involves a two-step process starting from p-nitroaniline.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(substituted phenyl)urea

  • Dissolve p-nitroaniline in a dry aprotic solvent such as dichloromethane (DCM) in a reaction vessel.

  • Add the desired substituted phenyl isocyanate to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 24 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude 1-(4-nitrophenyl)-3-(substituted phenyl)urea derivative.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amino Group

  • Dissolve the synthesized 1-(4-nitrophenyl)-3-(substituted phenyl)urea in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H2 gas) at room temperature for approximately 30 minutes.[1]

  • After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the final product, 1-(4-aminophenyl)-3-(substituted phenyl)urea.

Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea.

G cluster_synthesis Synthesis Workflow p-Nitroaniline p-Nitroaniline Reaction_DCM Reaction in DCM (Room Temperature, 24h) p-Nitroaniline->Reaction_DCM 4-chlorophenyl_isocyanate 4-chlorophenyl_isocyanate 4-chlorophenyl_isocyanate->Reaction_DCM 1-(4-Nitrophenyl)-3-(4-chlorophenyl)urea 1-(4-Nitrophenyl)-3-(4-chlorophenyl)urea Reaction_DCM->1-(4-Nitrophenyl)-3-(4-chlorophenyl)urea Reduction Reduction (H2, Pd/C) in Methanol (30 min) 1-(4-Nitrophenyl)-3-(4-chlorophenyl)urea->Reduction Purification Purification Reduction->Purification Final_Product 1-(4-Aminophenyl)-3- (4-chlorophenyl)urea Purification->Final_Product

A generalized workflow for the synthesis of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea.

Biological Activity and Potential Applications

Diarylurea derivatives, including 1-(4-aminophenyl)-3-(4-chlorophenyl)urea, have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.

Antiproliferative Activity
Compound DerivativeCancer Cell LineIC50 (µM)Reference
Diarylurea with 1,3,4-oxadiazole58 cell linesSub-micromolar[3]
Fluorinated N,N'-diarylureasColorectal cancer cellsMicromolar[3]
Diarylureas with pyrazole group58 tumor cellsSub-micromolar[3]
Substituted diarylurea 7--[2]
Diarylthiourea (Compound 4)MCF-7 (Breast Cancer)338.33 ± 1.52[4]
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a)KM12 (Colon Cancer)1.25[5]
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a)SNB-75 (CNS Cancer)1.26[5]
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a)A498 (Renal Cancer)1.33[5]
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5d)Various1.26 - 3.75[5]

Note: The data presented is for analogous compounds and not for 1-(4-aminophenyl)-3-(4-chlorophenyl)urea itself. This data is intended to provide an indication of the potential potency of this class of compounds.

Mechanism of Action and Signaling Pathways

Derivatives of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea are believed to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. The PI3K/Akt/mTOR and Hedgehog signaling pathways have been identified as potential targets for this class of compounds in breast cancer.[6][7]

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a common target for diarylurea derivatives.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Diarylurea Diarylurea Derivatives Diarylurea->PI3K Diarylurea->Akt Diarylurea->mTOR

Inhibition of the PI3K/Akt/mTOR pathway by diarylurea derivatives.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea and its analogs, a series of in vitro assays are typically employed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.[4]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 50 to 1000 µM) and incubate for a specified period (e.g., 24 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution.

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for a predetermined time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the in vitro biological evaluation of diarylurea compounds.

G cluster_bio_eval Biological Evaluation Workflow Compound Diarylurea Compound Cell_Culture Cancer Cell Culture (e.g., MCF-7) Compound->Cell_Culture Treat MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot for Protein Expression Cell_Culture->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

A standard workflow for assessing the anticancer properties of diarylurea compounds.

Conclusion

1-(4-aminophenyl)-3-(4-chlorophenyl)urea belongs to the promising class of diarylurea compounds with significant potential for development as anticancer therapeutics. While further research is required to elucidate the specific biological activities and mechanisms of action of this particular compound, the available data on its analogs suggest that it is a valuable scaffold for the design of novel kinase inhibitors and modulators of key oncogenic signaling pathways. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds.

References

The Multifaceted Biological Activities of N,N'-Diarylurea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-diarylurea derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their diverse pharmacological effects, with a focus on their anticancer, kinase inhibitory, and antibacterial properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on this versatile chemical motif.

Anticancer Activity and Kinase Inhibition

N,N'-diarylureas are most prominently recognized for their potent anticancer activities, which are often mediated through the inhibition of various protein kinases crucial for tumor growth, proliferation, and angiogenesis.[1][2] The unique structural features of the diarylurea core allow for critical hydrogen bonding interactions with the hinge region of kinase active sites, forming the basis for their inhibitory action.[1]

Targeting the RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. N,N'-diarylurea derivatives, most notably Sorafenib, have been developed as potent inhibitors of B-RAF, a key kinase in this pathway.[1][3] By binding to the ATP-binding pocket of B-RAF, these compounds disrupt downstream signaling, leading to the inhibition of tumor cell proliferation.[1] Molecular docking studies have revealed that the urea moiety forms essential hydrogen bonds with amino acid residues such as Cys532 and Glu501 in the B-RAF active site.[1]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Diarylurea N,N'-Diarylurea Derivatives Diarylurea->BRAF

Inhibition of the RAF/MEK/ERK signaling pathway by N,N'-diarylurea derivatives.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process.[1] Several N,N'-diarylurea derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase in the VEGF signaling pathway.[1][2] The urea functional group is crucial for binding to the hinge region of the VEGFR-2 kinase domain, typically forming hydrogen bonds with Asp1046 and Glu885.[1] This inhibition of VEGFR signaling leads to a reduction in tumor angiogenesis, thereby suppressing tumor growth.[2]

Inhibition of Other Key Kinases

The therapeutic potential of N,N'-diarylurea derivatives extends beyond B-RAF and VEGFR. Various compounds within this class have been shown to inhibit other kinases implicated in cancer, including:

  • FMS-like tyrosine kinase 3 (FLT3): Overexpression and mutations of FLT3 are common in acute myeloid leukemia (AML). Certain diarylurea derivatives have shown potent inhibitory activity against FLT3-ITD (internal tandem duplication), a common mutation in AML.[4]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in inflammatory responses and has been implicated in cancer. Novel N,N'-diarylurea derivatives have been identified as potent allosteric inhibitors of p38α.[5][6]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in the growth and proliferation of various cancer types. Diarylurea derivatives have been designed and synthesized as potential EGFR inhibitors.[7][8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected N,N'-diarylurea derivatives against various cancer cell lines.

CompoundTarget(s)Cell LineIC50 (µM)Reference
SorafenibB-RAF, VEGFRMCF-7 (Breast)14 ± 2.89[1]
SorafenibHepG-2 (Liver)17 ± 3.63[1]
Compound 22B-RAFMCF-7 (Breast)14 ± 2.89[1]
Compound 22HepG-2 (Liver)17 ± 3.63[1]
Compound 29VEGFR-2HUVEC8.46[1]
Compound 29VEGFR-2H1975 (Lung)1.40[1]
Compound 29VEGFR-2A549 (Lung)7.61[1]
Compound 29VEGFR-2HeLa (Cervical)0.28[1]
Compound 16bFLT3-ITDMV4-11 (Leukemia)0.000176[4]
Compound 25ap38αTHP-1 (Leukemia)0.018[6]
Compound 5aEGFRHT-29 (Colon)0.089[7][8]
Compound 5aEGFRH-460 (Lung)0.15[7][8]
Compound 5aEGFRA-549 (Lung)0.36[7][8]
Compound 5aEGFRMDA-MB-231 (Breast)0.75[7][8]

Antibacterial Activity

In addition to their anticancer properties, N,N'-diarylurea derivatives have demonstrated promising antibacterial activity, particularly against drug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[9][10] This dual activity profile makes them attractive candidates for the development of novel therapeutic agents.

A series of novel N,N'-diarylurea derivatives have been synthesized and evaluated for their antibacterial efficacy. Several of these compounds exhibited potent activity against a range of MRSA and Methicillin-resistant Staphylococcus epidermidis (MRSE) strains, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[9] Notably, some derivatives also displayed significant activity against Vancomycin-resistant Enterococcus faecium (VRE).[9] The low cytotoxicity of these compounds against human cell lines such as HeLa and HepG2 suggests a favorable therapeutic window.[9][10]

Quantitative Data on Antibacterial Activity

The table below presents the antibacterial activity of selected N,N'-diarylurea derivatives.

CompoundBacterial StrainMIC (µM)Reference
2cMRSA0.30 - 2.72[9]
2gMRSA0.30 - 2.72[9]
2hMRSA0.30 - 2.72[9]
2iMRSA0.30 - 2.72[9]
2jMRSA0.30 - 2.72[9]
2kMRSA0.30 - 2.72[9]
2lMRSA0.30 - 2.72[9]
2cVRE (E. faecium)1.29 - 2.86[9]
2gVRE (E. faecium)1.29 - 2.86[9]
2hVRE (E. faecium)1.29 - 2.86[9]
2lVRE (E. faecium)1.29 - 2.86[9]

Experimental Protocols

The synthesis and biological evaluation of N,N'-diarylurea derivatives involve a series of well-established experimental procedures.

General Synthesis of N,N'-Diarylureas

A common method for the synthesis of N,N'-diarylureas involves the reaction of a substituted aniline with an isocyanate. Alternatively, two substituted anilines can be coupled using a phosgene equivalent such as triphosgene.[11]

Synthesis_Workflow Aniline1 Substituted Aniline 1 Reaction Reaction in Dry Solvent (e.g., THF) Aniline1->Reaction Aniline2 Substituted Aniline 2 Aniline2->Reaction Triphosgene Triphosgene Triphosgene->Reaction Diarylurea N,N'-Diarylurea Product Reaction->Diarylurea Purification Purification (e.g., Crystallization, Chromatography) Diarylurea->Purification

General workflow for the synthesis of N,N'-diarylurea derivatives.

A representative synthetic protocol is as follows: To a solution of a substituted aniline (1 equivalent) and triphosgene (0.33 equivalents) in a dry solvent such as tetrahydrofuran (THF) is added a base (e.g., triethylamine, 2 equivalents) at 0 °C. The reaction mixture is stirred for a specified period. Subsequently, a second substituted aniline (1 equivalent) is added, and the reaction is allowed to proceed at room temperature. The resulting product is then isolated and purified, typically by crystallization or column chromatography.[11]

In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

Cell Proliferation Assays

The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of viable cells. Cells are treated with various concentrations of the test compounds for a specified duration, after which the MTT reagent is added. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability. IC50 values are then calculated.[7]

Antibacterial Susceptibility Testing

The antibacterial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compounds in a liquid growth medium and inoculating them with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[9]

Conclusion and Future Perspectives

N,N'-diarylurea derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their proven efficacy as anticancer agents, particularly as kinase inhibitors, has led to the successful development of clinically approved drugs. Furthermore, their emerging potential as antibacterial agents opens up new avenues for addressing the challenge of antimicrobial resistance.

Future research in this area should focus on the rational design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the exploration of their potential in combination therapies will be crucial for translating the therapeutic promise of N,N'-diarylurea derivatives into new and effective treatments for a variety of diseases. The structure-activity relationship studies will continue to guide the optimization of this privileged scaffold for the development of the next generation of targeted therapeutics.[1][2]

References

The Pivotal Role of the Urea Moiety in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties enable it to serve as a versatile building block in the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the multifaceted roles of the urea moiety in drug design, detailing its critical interactions with biological targets, showcasing its presence in approved drugs, and outlining relevant experimental methodologies.

Physicochemical Properties and Binding Characteristics

The urea moiety's utility in drug design stems from its distinct physicochemical properties. It is a rigid and planar structure, which reduces the entropic penalty upon binding to a target protein. The carbonyl oxygen acts as a hydrogen bond acceptor, while the two N-H groups are excellent hydrogen bond donors. This dual hydrogen-bonding capability allows the urea group to form highly specific and strong interactions with amino acid residues in protein active sites, often forming a bidentate hydrogen bond with the protein backbone.

One of the most significant roles of the urea moiety is its ability to act as a "hinge-binder" in kinase inhibitors. It can form key hydrogen bonds with the hinge region of the kinase, a critical component for ATP binding. Furthermore, the urea group is a bioisostere of the amide bond but is less susceptible to hydrolysis, enhancing the metabolic stability of the drug molecule.

Urea in Action: Case Studies of Marketed Drugs

The strategic incorporation of the urea moiety has led to the development of numerous successful drugs, particularly in the field of oncology.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib (Nexavar®) is a prime example of a successful urea-containing drug. It functions as a multi-kinase inhibitor, targeting several serine/threonine and receptor tyrosine kinases, including RAF kinase, Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), and Platelet-Derived Growth Factor Receptor (PDGFR-β). The urea moiety in Sorafenib is crucial for its activity, forming key hydrogen bonds with the hinge region of the kinase domain.

The signaling pathway targeted by Sorafenib is the Ras/Raf/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation and survival. By inhibiting Raf kinases, Sorafenib blocks downstream signaling, leading to an anti-proliferative effect.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sorafenib Sorafenib Sorafenib->Raf

Caption: Signaling pathway targeted by Sorafenib.

Lenvatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Lenvatinib (Lenvima®) is another urea-containing drug that inhibits multiple receptor tyrosine kinases, including VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET. The urea moiety in Lenvatinib is essential for its potent inhibition of VEGFR2, forming hydrogen bonds with the side chain of Asp644 and the backbone NH of Cys645 in the DFG motif of the kinase.

Quantitative Data for Urea-Containing Kinase Inhibitors
DrugTarget KinaseIC50 (nM)Reference
Sorafenibc-Raf6
SorafenibB-Raf22
SorafenibVEGFR-290
SorafenibPDGFR-β57
LenvatinibVEGFR-24
LenvatinibFGFR-146
LenvatinibPDGFR-α51

Experimental Protocols

General Synthesis of N,N'-disubstituted Ureas

A common method for the synthesis of N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.

Urea_Synthesis R1_NH2 R1-NH2 (Amine) plus1 + R2_NCO R2-N=C=O (Isocyanate) arrow1 -> product R1-NH-(C=O)-NH-R2 (N,N'-disubstituted Urea)

Caption: General reaction scheme for urea synthesis.

Protocol:

  • Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Add the isocyanate dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of a urea-containing compound against a specific kinase is often determined using an in vitro kinase assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents dispense_compound Dispense Test Compound (Varying Concentrations) to Microplate Wells prepare_reagents->dispense_compound add_kinase_substrate Add Kinase and Substrate Mixture to Wells dispense_compound->add_kinase_substrate initiate_reaction Initiate Reaction by Adding ATP add_kinase_substrate->initiate_reaction incubate Incubate at a Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction (e.g., Add EDTA) incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • A series of dilutions of the test compound are prepared in a suitable buffer.

  • The kinase, a substrate (often a peptide), and the test compound are added to the wells of a microtiter plate.

  • The reaction is initiated by the addition of adenosine triphosphate (ATP).

  • The plate is incubated for a specific time at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method that detects the phosphorylated substrate.

  • The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The urea moiety is a cornerstone of modern medicinal chemistry, offering a unique combination of rigidity, hydrogen-bonding capabilities, and metabolic stability. Its role as a critical pharmacophore in a wide range of therapeutic agents, most notably kinase inhibitors, is well-established. A thorough understanding of its properties and interactions is essential for the rational design of new and improved drugs. The continued exploration of novel scaffolds incorporating the urea group promises to yield future generations of innovative medicines.

Potential Therapeutic Targets of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a diarylurea compound of significant interest in medicinal chemistry due to its structural similarity to several known kinase inhibitors. This technical guide consolidates the current understanding of its potential therapeutic targets, drawing from research on structurally related analogs. The primary putative targets for this compound are key kinases involved in cancer cell proliferation and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Raf kinases, p38 Mitogen-Activated Protein Kinase (p38 MAPK), and components of the PI3K/Akt signaling pathway. Evidence also suggests potential antimicrobial activity. This document provides an overview of the likely mechanisms of action, summarizes available quantitative data for analogous compounds, details relevant experimental protocols, and presents signaling pathways and workflows using Graphviz visualizations.

Introduction

This compound belongs to the class of diarylureas, a scaffold present in numerous clinically approved and investigational drugs.[1][2] The urea moiety is a critical pharmacophore, capable of forming key hydrogen bond interactions with the hinge region of kinase domains, a common mechanism for kinase inhibition.[3] The presence of the 4-aminophenyl and 4-chlorophenyl groups provides opportunities for further molecular interactions and dictates the compound's specificity and potency. Preliminary research suggests that compounds with this core structure exhibit both anticancer and antimicrobial properties.[3]

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive research into diarylurea derivatives, the primary therapeutic potential of this compound is likely centered on the inhibition of protein kinases that are critical for tumor growth, progression, and survival.

Kinase Inhibition

Many diarylurea compounds are potent inhibitors of various protein kinases. The proposed mechanism involves the urea linkage forming bidentate hydrogen bonds with the kinase hinge region, while the flanking aryl groups occupy the adjacent hydrophobic pockets.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Diarylurea compounds are prominent in the landscape of VEGFR inhibitors.[4][5] Sorafenib, a clinically approved multi-kinase inhibitor, features a diarylurea core and potently inhibits VEGFR, thereby suppressing tumor angiogenesis.[4] Structurally similar compounds have demonstrated significant VEGFR2 inhibitory activity.[6] The inhibition of VEGFR blocks the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor blood supply.

  • Raf Kinase Inhibition: The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in this pathway are common in many cancers. Diarylureas, including Sorafenib, are known inhibitors of Raf kinases (B-Raf and c-Raf).[7] Inhibition of Raf prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK, leading to cell cycle arrest and apoptosis.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. Several diarylurea-based compounds have been developed as potent p38 MAPK inhibitors.[8] Inhibition of p38 can modulate inflammatory responses and induce apoptosis in cancer cells.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell growth, survival, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Studies on structurally related 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have shown potent inhibition of the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[9][10] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Antimicrobial Activity

Urea derivatives have also been investigated for their antimicrobial properties.[11][12] The exact mechanism of action is not fully elucidated but may involve the disruption of essential enzymatic processes or the destabilization of microbial cell membranes.

Quantitative Data for Analogous Compounds

Compound ClassTarget KinaseIC50 ValueReference
o-amino-arylurea derivativesKDR (VEGFR2)0.0689 µM (for compound 5a)[4]
1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivativesPI3K/Akt/mTOR pathwayNot specified (inhibition demonstrated by Western Blot)[9][10]
Pyridine-UreasVEGFR-23.93 - 5.0 µM[13]
1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)ureaRaf166% inhibition at 50 µM[14]
1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)ureaJNK167% inhibition at 50 µM[14]
Pan-RAF inhibitor (LY3009120)BRAF, CRAFPotent inhibition (specific IC50 not provided in abstract)[7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the therapeutic potential of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of the compound on purified kinase enzymes.

Principle: The assay measures the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Protocol:

  • Reagents: Purified recombinant kinase (e.g., VEGFR2, Raf-1, p38), kinase substrate (e.g., a specific peptide), ATP, kinase assay buffer, and the test compound (this compound) dissolved in DMSO.

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent (e.g., an antibody-based detection system or a luminescent ATP detection reagent).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][15]

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HUVEC for angiogenesis, A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing mechanistic insights into the compound's action.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size through gel electrophoresis and transferred to a membrane.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for a specific time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein phosphorylation.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathways

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Activates Compound 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Proposed inhibition of the VEGFR2 signaling pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Compound 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea Compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates BAD BAD Akt->BAD Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis BAD->Apoptosis Induces

Caption: Putative inhibition of the PI3K/Akt signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_antimicrobial Antimicrobial Testing KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellProlif Cell Proliferation Assay (MTT) (IC50 Determination) WesternBlot Western Blot Analysis (Pathway Modulation) CellProlif->WesternBlot Mechanistic Follow-up MIC_Assay Broth Microdilution Assay (MIC Determination) Compound 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea Compound->KinaseAssay Compound->CellProlif Compound->MIC_Assay

Caption: General workflow for preclinical evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on diarylurea derivatives, its primary potential lies in the inhibition of key protein kinases implicated in cancer, such as VEGFR, Raf, p38 MAPK, and components of the PI3K/Akt pathway. Furthermore, its potential as an antimicrobial agent warrants investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's biological activity and mechanism of action. Further studies are required to determine the specific inhibitory concentrations (IC50) and antimicrobial activity (MIC) of this compound to fully elucidate its therapeutic potential.

References

Technical Guide: Physicochemical and Metabolic Profiling of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the essential experimental procedures for determining the solubility and stability of the novel diarylurea compound, 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide outlines the standard, industry-accepted protocols necessary for its thorough characterization.

Introduction to this compound

This compound is a member of the N,N'-diarylurea class of compounds. This structural motif is of significant interest in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2][3] Diarylureas are prominently recognized for their role as potent inhibitors of protein kinases, particularly through a "Type II" binding mechanism that stabilizes the inactive kinase conformation.[3] Given this precedent, characterizing the drug-like properties of novel diarylureas such as this compound is a critical step in evaluating their therapeutic potential.

Key challenges often associated with the diarylurea class include poor aqueous solubility and metabolic liabilities, which can impede clinical development.[1][4] Therefore, early and accurate assessment of solubility and stability is paramount. This guide provides the foundational experimental frameworks for generating this essential data.

Solubility Assessment

Aqueous solubility is a critical physicochemical property that influences a compound's performance in biological assays, its formulation potential, and its absorption and bioavailability.[5] For early-stage drug discovery, kinetic solubility is the most frequently measured parameter due to its high-throughput nature.[6][7][8]

Key Methodologies: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It reflects the solubility under conditions often used in in vitro high-throughput screening assays.[5][6][9]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24-48 hours) of the solid material with the aqueous buffer.[6][8] This parameter is crucial for later-stage development and formulation.

Experimental Protocol: Kinetic Solubility via Shake-Flask Method

This protocol describes a common and reliable method for determining kinetic solubility using LC-MS/MS for quantification.[7][8]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment: Analytical balance, vortex mixer, thermomixer/orbital shaker, centrifugation or filtration plates (e.g., 96-well format with 0.45 µm filter), HPLC-MS/MS system.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[7]

  • Incubation Setup:

    • Add 490 µL of PBS (pH 7.4) to microcentrifuge tubes or wells of a 96-well plate.

    • Add 10 µL of the 10 mM DMSO stock solution to the buffer. This results in a final nominal concentration of 200 µM with 2% DMSO.[7] Prepare each sample in duplicate or triplicate.

  • Equilibration: Seal the plate or tubes and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with continuous shaking (e.g., 850 rpm).[7][8]

  • Separation of Undissolved Compound:

    • Following incubation, separate the undissolved precipitate. This is typically achieved by either:

      • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes.

      • Filtration: Pass the solution through a solubility filter plate.[8]

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Analyze the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.

  • Data Reporting: The final concentration determined by LC-MS/MS is reported as the kinetic solubility in µg/mL or µM.

Data Presentation: Solubility Profile

Quantitative solubility data should be recorded in a structured format for clear interpretation and comparison.

Compound IDSolvent/Buffer SystempHIncubation Time (h)Temperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
This compoundPBS7.4225
This compoundSimulated Gastric Fluid1.2237
This compoundSimulated Intestinal Fluid6.8237

Workflow Visualization: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Aliquot PBS (pH 7.4) into 96-well plate assay1 Add Stock to PBS (Final 2% DMSO) prep2->assay1 assay2 Incubate with Shaking (2h @ 25°C) assay1->assay2 assay3 Separate Precipitate (Filtration/Centrifugation) assay2->assay3 analysis1 Collect Supernatant assay3->analysis1 analysis2 Quantify with LC-MS/MS analysis1->analysis2 analysis3 Report Solubility (µg/mL or µM) analysis2->analysis3

Caption: Workflow for a typical kinetic solubility experiment.

Stability Profiling

Assessing a compound's stability is crucial for predicting its shelf-life (chemical stability) and its persistence in the body (metabolic stability).[10][11][12]

Chemical Stability

Chemical stability assays evaluate the degradation of a compound under various environmental conditions, such as pH and temperature.[13] This is vital for ensuring compound integrity in stock solutions and for developing viable pharmaceutical formulations.

Objective: To determine the degradation rate of this compound in aqueous buffers of different pH values over time.

Materials:

  • Test Compound Stock: 10 mM in DMSO

  • Buffers: Acetate buffer (pH 4-6), Phosphate buffer (pH 7-8), Glycine buffer (pH 8-11).[13]

  • Quenching Solution: Acetonitrile (ACN) or Methanol.

  • Equipment: Incubator/water bath set to 37°C, HPLC-MS/MS system.

Procedure:

  • Reaction Setup: For each pH condition, add a small volume of the 10 mM stock solution to pre-warmed buffer (37°C) to achieve a final concentration of 1-5 µM.

  • Time Points: Incubate the solutions at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the degradation by adding the aliquot to a sufficient volume of cold acetonitrile or methanol. This precipitates proteins (if any) and halts chemical reactions.

  • Analysis: Analyze the samples by LC-MS/MS to measure the peak area of the parent compound remaining at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. The half-life (t½) at each pH can be determined by plotting the natural logarithm of the percent remaining versus time.

Compound IDBuffer SystempHTemperature (°C)Time (h)% Parent Compound RemainingHalf-Life (t½) (h)
This compoundAcetate Buffer5.0370100rowspan="5">
2
8
24
48
This compoundPhosphate Buffer7.4370100rowspan="5">
2
8
24
48
Metabolic Stability

Metabolic stability assays measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[10] The liver is the primary site of drug metabolism, and in vitro systems like liver microsomes are commonly used to predict in vivo clearance.[11][14][15]

Objective: To determine the rate of metabolism of this compound by liver microsomal enzymes.

Materials:

  • Test Compound Stock: 10 mM in DMSO

  • Liver Microsomes: Human, rat, or other species of interest (e.g., 20 mg/mL stock).

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.4.[14]

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate) regenerating system.

  • Positive Controls: Compounds with known metabolic fates (e.g., Dextromethorphan, Midazolam).[14]

  • Quenching Solution: Cold acetonitrile with an internal standard.

  • Equipment: Water bath (37°C), LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a mixture containing the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[14][15]

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[14][15]

  • Termination of Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the amount of parent compound remaining using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint) using the following formulas:

    • Plot the natural log of the % parent compound remaining vs. time. The slope of the line (k) is the elimination rate constant.

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[16]

Compound IDSpeciesMicrosomal Protein (mg/mL)t½ (min)CLint (µL/min/mg protein)
This compoundHuman0.5
This compoundRat0.5
Dextromethorphan (Control)Human0.5

Workflow Visualization: Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Combine Buffer, Microsomes, and Test Compound prep2 Pre-incubate at 37°C prep1->prep2 react1 Initiate with NADPH prep2->react1 react2 Sample at Time Points (0, 5, 15, 30, 60 min) react1->react2 react3 Quench with Cold ACN + Internal Standard react2->react3 analysis1 Centrifuge to Pellet Protein react3->analysis1 analysis2 Analyze Supernatant by LC-MS/MS analysis1->analysis2 analysis3 Calculate t½ and CLint analysis2->analysis3

Caption: Workflow for an in vitro metabolic stability assay.

Potential Mechanism of Action: Kinase Inhibition

Diarylurea-containing molecules, such as Sorafenib, are well-known inhibitors of serine/threonine and receptor tyrosine kinases.[1] They often target the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers. The diagram below illustrates this representative pathway, a potential target for compounds of this class.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Diarylurea Inhibitor (e.g., 3-(4-Aminophenyl)- 1-(4-chlorophenyl)urea) Inhibitor->RAF Inhibits

Caption: Representative RAF/MEK/ERK signaling pathway.

Conclusion

While direct experimental data for this compound is sparse, its structural classification as a diarylurea provides a clear roadmap for its initial characterization. The protocols detailed in this guide for assessing kinetic solubility, chemical stability, and metabolic stability represent the foundational assays required in modern drug discovery. Executing these experiments will generate the critical data needed to evaluate the compound's potential for further development and to guide any necessary structural modifications to optimize its drug-like properties.

References

Structural Analogs of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of structural analogs of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of this class of compounds, including detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction

The diarylurea scaffold, characterized by a central urea moiety flanked by two aryl groups, is a privileged structure in medicinal chemistry. The parent compound, this compound, serves as a valuable starting point for the development of novel therapeutic agents due to its synthetic tractability and the diverse biological activities exhibited by its analogs. The presence of a 4-aminophenyl group and a 4-chlorophenyl group provides multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.

This technical guide will delve into the structural modifications of this core, their impact on biological activity—primarily focusing on anticancer and antimicrobial applications—and provide detailed methodologies for their synthesis and evaluation.

Synthesis of Structural Analogs

The primary synthetic route to this compound and its analogs involves the reaction of a substituted phenyl isocyanate with a corresponding substituted aniline.

A general synthetic scheme involves the reaction of 4-chlorophenyl isocyanate with a protected 4-nitroaniline, followed by the reduction of the nitro group to an amine. This amino group can then be further modified. Alternatively, substituted anilines can be reacted with various isocyanates to generate a diverse library of analogs.

General Experimental Protocol for the Synthesis of 1-(4-Aminophenyl)-3-(substituted phenyl)ureas

This protocol describes the synthesis of urea derivatives by reacting p-nitroaniline with an appropriate isocyanate, followed by reduction of the nitro group.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(substituted phenyl)urea

  • To a solution of p-nitroaniline (1 equivalent) in dry dichloromethane (DCM), add the desired substituted phenyl isocyanate (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-(4-nitrophenyl)-3-(substituted phenyl)urea derivative.[1]

Step 2: Reduction to 1-(4-Aminophenyl)-3-(substituted phenyl)urea

  • Dissolve the 1-(4-nitrophenyl)-3-(substituted phenyl)urea derivative (1 equivalent) in methanol.

  • Add 10% Palladium on carbon (Pd/C) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired 1-(4-aminophenyl)-3-(substituted phenyl)urea.[1]

Biological Activities and Structure-Activity Relationships (SAR)

Structural modifications of the this compound scaffold have led to the discovery of compounds with potent anticancer and antimicrobial activities.

Anticancer Activity

Diarylurea derivatives have emerged as a significant class of anticancer agents, primarily acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition: Many diarylurea analogs function as type II kinase inhibitors, binding to the inactive "DFG-out" conformation of kinases. The urea moiety is crucial for this interaction, forming key hydrogen bonds with the kinase hinge region.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substituents on the Phenyl Rings: The nature and position of substituents on both the aminophenyl and chlorophenyl rings significantly influence the anticancer potency. Electron-withdrawing groups, such as trifluoromethyl, and additional halogen atoms on the phenyl rings can enhance activity.

  • Replacement of Phenyl Rings: Replacing one of the phenyl rings with heterocyclic systems, such as quinazoline, pyridine, or pyrazole, has led to the development of potent and selective kinase inhibitors.

  • Amine Group Modification: Acylation or other modifications of the 4-amino group can modulate the compound's properties and activity.

Quantitative Data for Anticancer Activity of Selected Analogs:

Compound IDR1 (on Aminophenyl Ring)R2 (on Chlorophenyl Ring)Target/Cell LineIC50 (µM)
Parent 4-NH24-Cl--
Analog A 4-NH-Acyl4-ClHT-2915.28
Analog B 4-NH-Acyl4-ClA5492.566
Analog C (replaced with 4-aminoquinazoline)4-ClHT-290.089
Analog D (replaced with 4-aminoquinazoline)4-Cl, 3-CF3A5490.36
Analog E 4-NH23,4-dichloroK-562 (Leukemia)Potent Growth Inhibition
Analog F 4-NH24-FMCF-70.11 (72h)

Data compiled from multiple sources, including structure-activity relationship studies on diaryl ureas as antiproliferative agents.[2][3][4]

Antimicrobial Activity

Certain diarylurea derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Halogenation: The presence and position of halogen atoms on the phenyl rings are critical for antimicrobial activity. Di- and tri-chlorinated analogs often exhibit enhanced potency.

  • Lipophilicity: Increased lipophilicity can correlate with improved antimicrobial activity, likely due to enhanced penetration of microbial cell membranes.

  • Gram-Positive vs. Gram-Negative Selectivity: Some analogs show selective activity against Gram-positive bacteria, including resistant strains like MRSA.

Quantitative Data for Antimicrobial Activity of Selected Analogs:

Compound IDR1 SubstituentR2 SubstituentOrganismMIC (µg/mL)
Analog G 4-NH23,4-dichloroS. aureus16
Analog H 4-NH23,5-dichloroK. pneumoniae32
Analog I 4-NH24-Cl, 3-CF3Gram-positive strainsPotent Activity
Analog J 4-NH24-BrE. coli64

MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds. Data is sourced from studies on the antimicrobial activity of urea derivatives.[5][6]

Experimental Protocols for Biological Evaluation

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (structural analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with [γ-³²P]ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of the Akt/GSK-3β/c-Myc Pathway

Several diarylurea derivatives have been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells by targeting the Akt/GSK-3β/c-Myc signaling pathway.[7][8] Molecular docking studies suggest that these compounds can bind to an allosteric pocket of Akt and to mTORC2.[7] This inhibition leads to a reduction in the phosphorylation of Akt and its downstream effectors, ultimately resulting in cell cycle arrest and decreased cell proliferation.

G PI3K PI3K Akt Akt PI3K->Akt Activates mTORC2 mTORC2 mTORC2->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Degrades CellCycle Cell Cycle Progression (G1/S Arrest) cMyc->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Diarylurea Diarylurea Analog Diarylurea->mTORC2 Inhibits Diarylurea->Akt Inhibits

Caption: Inhibition of the Akt/GSK-3β/c-Myc signaling pathway by diarylurea analogs.

Experimental Workflow for Small Molecule Inhibitor Discovery

The discovery and development of novel structural analogs as therapeutic agents typically follow a structured workflow, from initial design and synthesis to preclinical evaluation.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Design Compound Design & Library Synthesis HTS High-Throughput Screening (e.g., Cell-based assays) Design->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->SAR ADMET In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) LeadOpt->ADMET InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo ADMET->LeadOpt Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A typical workflow for the discovery and development of small molecule inhibitors.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. Through systematic structural modifications, researchers have successfully generated analogs with potent anticancer and antimicrobial activities. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for drug development professionals to further explore the potential of this promising class of compounds. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them into clinical development.

References

An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea (CAS Number: 50906-33-7) is a diarylurea compound of significant interest in medicinal chemistry and drug discovery.[1] Its structural framework is a key pharmacophore found in numerous potent kinase inhibitors, including the FDA-approved multi-kinase inhibitor Sorafenib. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its established role as a scaffold for the development of targeted therapeutics. While specific quantitative biological data for this parent compound is limited in publicly available literature, this document will extrapolate its potential mechanism of action and biological activity based on the extensive research conducted on its close structural analogs and the broader class of diarylurea-based kinase inhibitors.

Introduction

The diarylurea moiety is a privileged scaffold in modern medicinal chemistry, renowned for its ability to effectively target the ATP-binding site of various protein kinases.[1] this compound represents a fundamental building block within this class of compounds. Its structure, featuring a central urea group flanked by a 4-aminophenyl ring and a 4-chlorophenyl ring, provides the necessary functionalities for potent and selective kinase inhibition.[1] The urea group acts as a hydrogen bond donor and acceptor, forming critical interactions with the kinase hinge region, a characteristic feature of type II kinase inhibitors that bind to the inactive "DFG-out" conformation of the enzyme.[1] This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers utilizing this compound in the synthesis of novel kinase inhibitors and other biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValue
CAS Number 50906-33-7[1][2]
Molecular Formula C₁₃H₁₂ClN₃O[1]
Molecular Weight 261.71 g/mol [1]
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store at room temperature, protected from light and moisture[3]

Synthesis and Characterization

The synthesis of this compound, like other diarylureas, is typically achieved through the reaction of an aromatic amine with an aromatic isocyanate.

General Synthetic Protocol

A general and widely used method for the synthesis of diarylureas involves the following steps:

  • Dissolution of Amine: 4-Phenylenediamine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Isocyanate: A solution of 4-chlorophenyl isocyanate in the same solvent is added dropwise to the amine solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, the resulting solid precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final product, this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively reported, its structural similarity to a multitude of potent kinase inhibitors allows for a well-founded extrapolation of its likely biological targets and mechanism of action.

Role as a Kinase Inhibitor Scaffold

The diarylurea scaffold is a cornerstone of many type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode offers a high degree of selectivity for certain kinases. The urea moiety is crucial for this interaction, as it forms a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a backbone amide in the hinge region.

Potential Signaling Pathway Inhibition

Based on the known targets of diarylurea compounds, this compound is a valuable precursor for inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary pathways of interest include:

  • VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical regulators of angiogenesis. Many diarylurea derivatives are potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-ERK pathway.

  • Raf/MEK/ERK Signaling Pathway: This pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Sorafenib and other diarylurea-based drugs are well-known inhibitors of Raf kinases (B-Raf and c-Raf).

The diagram below illustrates the potential points of inhibition for compounds derived from the this compound scaffold within these key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR PLCg PLCγ RTK->PLCg Ras Ras RTK->Ras PKC PKC PLCg->PKC Raf Raf Kinase PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Inhibitor 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea -based Inhibitor Inhibitor->RTK Inhibits Inhibitor->Raf Inhibits Transcription->Proliferation Leads to VEGF VEGF VEGF->RTK Binds

Caption: Potential inhibition of VEGFR and Raf kinase signaling pathways by derivatives of this compound.

Antiproliferative Activity of Analogs

While quantitative data for the parent compound is scarce, studies on its N-acylated derivatives have demonstrated a significant increase in antiproliferative activity against various cancer cell lines. This suggests that this compound serves as an excellent starting point for the development of more potent anticancer agents. The table below presents representative data for a closely related analog and its derivatives to illustrate the potential for activity enhancement.

CompoundModification on the Amino GroupIC₅₀ (µM) vs. HT-29 Colon Cancer Cells
1-(4-aminophenyl)-3-phenylurea (analog)-> 100
N-acetyl derivativeAcetyl15.2
N-propionyl derivativePropionyl8.5
N-benzoyl derivativeBenzoyl5.1

Note: This data is for a closely related analog and is presented for illustrative purposes to highlight the potential of the scaffold.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound and its derivatives.

Synthesis of Diarylureas: A Representative Protocol

The following workflow outlines a typical laboratory-scale synthesis of a diarylurea compound.

Caption: A typical experimental workflow for the synthesis of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

To evaluate the inhibitory activity of synthesized compounds against specific kinases (e.g., VEGFR-2, B-Raf), a biochemical assay is performed.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, and the test compound (dissolved in DMSO).

  • Assay Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped by the addition of a stop solution.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or SRB Assay)

To assess the antiproliferative effects of the compounds on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., HT-29, A549) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • After the incubation period, a viability reagent (e.g., MTT or SRB) is added to each well.

    • The plates are incubated for a further period to allow for color development.

    • The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

This compound is a valuable research chemical that serves as a foundational scaffold for the design and synthesis of potent kinase inhibitors. Its diarylurea structure is a well-established pharmacophore for targeting the inactive conformation of various kinases, particularly those involved in cancer-related signaling pathways such as VEGFR and Raf/MEK/ERK. While direct biological data for this specific compound is limited, the extensive research on its derivatives highlights its significant potential in the development of novel therapeutics. This technical guide provides researchers with the essential information required to effectively utilize this compound in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols for 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a diarylurea derivative, a class of compounds recognized for their potential as therapeutic agents, particularly in oncology.[1][2][3] Diarylurea compounds are known to exhibit anticancer activity by targeting various cellular processes.[4][5] Preliminary research suggests that these compounds may act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[3] Dysregulation of these pathways is a hallmark of cancer.

These application notes provide a comprehensive set of in vitro assay protocols to characterize the anticancer properties of this compound. The described methods will enable researchers to assess its effects on cell viability, induction of apoptosis, and its impact on key signaling proteins.

Proposed Signaling Pathway

The diagram below illustrates a proposed mechanism of action for this compound, targeting a receptor tyrosine kinase (RTK) and downstream signaling pathways commonly implicated in cancer progression.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea Compound->RTK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathway inhibited by the compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro evaluation of this compound.

experimental_workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture viability_assay Cell Viability Assay (MTT/MTS) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay western_blot Western Blot Analysis ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₁₂ClN₃O
Molecular Weight 261.71 g/mol
Appearance Off-white to light yellow powder
Solubility Soluble in DMSO
Table 2: Expected Results from In Vitro Assays
AssayCell LineParameter MeasuredExpected Outcome with Increasing Compound Concentration
Cell Viability (MTT) e.g., MCF-7, A549, HCT116IC50 (µM)Decrease in cell viability
Apoptosis (Annexin V/PI) e.g., MCF-7, A549, HCT116Percentage of Apoptotic CellsIncrease in early and late apoptotic cells
Western Blot e.g., MCF-7, A549, HCT116Protein Expression LevelsDecrease in p-Akt, p-ERK; Increase in Cleaved PARP

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.

Materials:

  • Cancer cell lines

  • This compound

  • Complete growth medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins in signaling pathways affected by the compound.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.

References

Application Notes and Protocols for 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a diaryl urea compound that has garnered interest within the scientific community for its potential as an anticancer agent. Diaryl ureas represent a class of compounds known for their inhibitory effects on various signaling pathways implicated in cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, with a focus on its antiproliferative and pro-apoptotic effects, as well as its proposed mechanism of action involving the PI3K/Akt/mTOR signaling pathway.

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for many diaryl urea compounds involves the inhibition of key protein kinases within critical signaling cascades that regulate cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway Inhibition:

A prominent target of diaryl urea derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1] It is proposed that this compound and its analogs can inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, thereby disrupting downstream signaling and leading to decreased cell proliferation and induction of apoptosis.[1][2]

Hedgehog Signaling Pathway Inhibition:

In addition to the PI3K/Akt/mTOR pathway, some derivatives of this compound have been shown to inhibit the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of several cancers.[1]

Quantitative Data

Compound IDR Group (Acyl Moiety)IC50 (µM) against HT-29
1 H (unsubstituted amine)>100
2 Benzoyl25.3
3 4-Methylbenzoyl18.7
4 4-Chlorobenzoyl21.5

Data adapted from a study on diaryl urea derivatives.

It is important to note that acylation of the amino group significantly enhances the antiproliferative activity, suggesting that derivatization of this compound is a viable strategy for improving its anticancer efficacy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should be included.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 2-4 hours in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound.[3]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

G Proposed Signaling Pathway of this compound Compound 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis GrowthFactor Growth Factor Receptor GrowthFactor->PI3K G General Experimental Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Cell Seeding Treatment Compound Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant PathwayAnalysis Pathway Modulation WesternBlot->PathwayAnalysis

References

Application Notes and Protocols: Antiproliferative Assay with 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a diaryl urea compound. Diaryl ureas represent a significant class of compounds in medicinal chemistry, recognized for their potential as therapeutic agents, particularly in oncology.[1][2] The structural motif of diaryl urea is a key pharmacophore in a variety of kinase inhibitors.[1][3] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Diaryl urea derivatives have been shown to inhibit various kinases, including those in the RAF-MEK-ERK signaling cascade, which is frequently dysregulated in cancer, playing a central role in cell proliferation, differentiation, and survival.[4][5][6]

Data Presentation: Representative Antiproliferative Activity of a Diaryl Urea Compound (SMCl)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the representative diaryl urea compound, SMCl, against various human hepatocellular carcinoma (HCC) cell lines. This data illustrates the potent antiproliferative effects that can be expected from this class of compounds.

Cell LineDescriptionIC50 (µM) of SMCl
Hep3B Human Hepatocellular Carcinoma8.033
PLC/PRF/5 Human Hepatocellular Carcinoma10.37
Huh7 Human Hepatocellular Carcinoma12.98
SMMC7721 Human Hepatocellular Carcinoma11.83

Experimental Protocols

Antiproliferative Assay using MTT

This protocol outlines the determination of the antiproliferative activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials:

  • This compound

  • Human cancer cell line (e.g., Hep3B, PLC/PRF/5, Huh7, SMMC7721)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Western Blot Analysis of the RAS/RAF/MEK/ERK Pathway

This protocol describes how to investigate the effect of this compound on the phosphorylation status of key proteins in the RAS/RAF/MEK/ERK signaling pathway, such as ERK.[9][10][11]

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with different concentrations of this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin).

Visualizations

experimental_workflow cluster_antiproliferative_assay Antiproliferative Assay (MTT) cluster_western_blot Western Blot Analysis A1 Seed Cancer Cells in 96-well Plate A2 Treat with this compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan Crystals A3->A4 A5 Measure Absorbance (570 nm) A4->A5 A6 Calculate IC50 Value A5->A6 B1 Treat Cancer Cells with Compound B2 Lyse Cells & Quantify Protein B1->B2 B3 SDS-PAGE & Protein Transfer B2->B3 B4 Immunoblot with Primary & Secondary Antibodies B3->B4 B5 Detect Chemiluminescence B4->B5 B6 Analyze Protein Expression (e.g., p-ERK) B5->B6

Caption: Experimental Workflow for Antiproliferative and Mechanistic Studies.

signaling_pathway cluster_pathway Inhibition of RAS/RAF/MEK/ERK Pathway by Diaryl Urea Compounds GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DiarylUrea 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea (Representative) DiarylUrea->RAF

Caption: Representative Signaling Pathway Inhibited by Diaryl Urea Compounds.

References

Application Notes and Protocols for 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea: A Focus on Potential Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a diarylurea compound of interest in chemical and pharmaceutical research.[1] Diarylurea derivatives are recognized for their potential to interact with and inhibit a variety of enzymes, playing roles in modulating cellular processes.[1] While specific, detailed enzyme inhibition kinetic data for this compound is not extensively documented in publicly available literature, this document provides a generalized framework for investigating its potential enzyme inhibitory activities based on the known properties of the diarylurea scaffold. The protocols and application notes outlined below are intended to serve as a starting point for researchers to characterize the inhibitory profile of this compound against relevant enzyme targets.

Introduction

This compound is a small molecule featuring a central urea group flanked by a 4-aminophenyl and a 4-chlorophenyl ring.[1] The urea moiety is a key structural feature in many clinically approved drugs, acting as both a hydrogen bond donor and acceptor, which facilitates stable interactions with biological targets such as enzymes.[1] The aminophenyl and chlorophenyl groups contribute to both hydrogen bonding and hydrophobic interactions within the active sites of enzymes, which are crucial for the compound's mechanism of action.[1]

Studies on related diarylurea compounds suggest potential biological activities, including antimicrobial and anticancer properties, which may stem from the inhibition of specific enzymes like kinases.[1] Given the structural similarities, it is plausible that this compound may exhibit inhibitory activity against a range of enzymes. This document provides protocols for screening and characterizing such potential inhibitory effects.

Potential Enzyme Targets and Rationale

Based on the chemical structure and the known activities of similar compounds, the following enzyme families are proposed as potential targets for this compound:

  • Protein Kinases: Many diarylurea-containing drugs are potent kinase inhibitors. The urea linkage can form key hydrogen bonds with the hinge region of the kinase active site.

  • Cyclooxygenases (COX-1 and COX-2): Some urea derivatives exhibit anti-inflammatory properties, potentially through the inhibition of COX enzymes.[1]

  • Urease: Given the urea core, investigating the inhibition of urease, an enzyme that hydrolyzes urea, is a logical step, particularly for antimicrobial applications.[2][3]

Data Presentation: Hypothetical Inhibitory Profile

The following table summarizes hypothetical quantitative data for the enzyme inhibition kinetics of this compound against selected potential enzyme targets. Note: This data is for illustrative purposes only and must be determined experimentally.

Enzyme TargetInhibition TypeIC50 (µM)K_i (µM)Assay Method
Protein Kinase (e.g., VEGFR2)ATP-Competitive1.50.8Kinase Glo® Assay
Cyclooxygenase-2 (COX-2)Competitive5.22.1Fluorometric Assay
Urease (from H. pylori)Non-competitive10.815.3Berthelot (Indophenol) Method

Experimental Protocols

General Protocol for Enzyme Inhibition Assay

This protocol provides a general workflow for determining the inhibitory activity of this compound against a target enzyme.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of This compound in DMSO incubation Incubate Enzyme with Varying Concentrations of Inhibitor prep_compound->incubation prep_enzyme Prepare Enzyme and Substrate Solutions in Assay Buffer prep_enzyme->incubation reaction_start Initiate Reaction by Adding Substrate incubation->reaction_start reaction_progress Monitor Reaction Progress (e.g., Absorbance, Fluorescence) reaction_start->reaction_progress data_plot Plot Reaction Velocity vs. Substrate Concentration reaction_progress->data_plot ic50_calc Calculate IC50 Value data_plot->ic50_calc kinetics_plot Generate Lineweaver-Burk or Michaelis-Menten Plots data_plot->kinetics_plot ki_calc Determine Ki and Type of Inhibition kinetics_plot->ki_calc signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor This compound Inhibitor->RAF Inhibits

References

Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is of significant interest in medicinal chemistry and drug development due to its structural similarity to a class of compounds known for their potential as enzyme inhibitors.[1] Accurate structural elucidation and purity assessment are critical for its application. These notes offer a comprehensive guide to obtaining and interpreting NMR spectra for this molecule.

Introduction

This compound is a diarylurea derivative. The diarylurea scaffold is a key structural motif in many biologically active compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous identification and structural characterization of such organic molecules. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR elucidates the carbon framework of the molecule. This application note presents the expected ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for data acquisition.

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for urea-containing compounds due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of labile protons (e.g., -NH and -NH₂), often allowing for their observation in the ¹H NMR spectrum.

  • Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Temperature: Spectra are typically recorded at room temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each unique carbon atom.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6s1H-NH- (urea)
~8.5s1H-NH- (urea)
~7.4d2HAr-H (ortho to Cl)
~7.3d2HAr-H (meta to Cl)
~7.1d2HAr-H (ortho to NH)
~6.6d2HAr-H (meta to NH)
~5.0s (broad)2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~152C=O (urea)
~145C-NH₂
~139C-Cl
~131C-NH (aminophenyl)
~129CH (meta to Cl)
~128C-NH (chlorophenyl)
~120CH (ortho to Cl)
~119CH (ortho to NH)
~114CH (meta to NH₂)

Visualization of Experimental Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow for NMR analysis and the chemical structure of the target compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up Experiment (¹H and ¹³C) load_sample->setup_exp acquire_data Acquire Data setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration (¹H) baseline_correct->integrate peak_pick Peak Picking integrate->peak_pick final_spectrum final_spectrum peak_pick->final_spectrum Final Spectrum molecular_structure cluster_structure This compound cluster_labels Key Functional Groups and Aromatic Rings mol urea Urea Linkage (-NH-CO-NH-) amino Aminophenyl Ring chloro Chlorophenyl Ring

References

Mass Spectrometry Analysis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a diarylurea compound of significant interest in chemical and pharmaceutical research. Its structure, featuring a central urea moiety flanked by a 4-aminophenyl group and a 4-chlorophenyl group, provides a scaffold for diverse biological activities.[1] Preliminary studies have suggested its potential as an antimicrobial and anticancer agent, possibly through the inhibition of key cellular enzymes like kinases.[1] Diarylurea derivatives have been shown to impact critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Hedgehog pathways.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methodologies are crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValue
Molecular Formula C₁₃H₁₂ClN₃O
Molecular Weight 261.71 g/mol
Monoisotopic Mass 261.0669 Da[1]
Predicted XlogP 2.9[1]
InChI Key FSPSGXONYSJIKK-UHFFFAOYSA-N[1]

Mass Spectrometry Analysis: A Representative Protocol

While a specific validated method for this compound is not widely published, the following protocol is a representative method based on established procedures for phenylurea compounds and other small molecules in biological matrices.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Electrospray Ionization (ESI) source.

LC Method:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Method:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted):

Based on the structure of this compound, the protonated molecule [M+H]⁺ is expected at m/z 262.07.[4] Fragmentation is likely to occur at the urea linkages.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
262.07To be determined empirically20
262.07To be determined empirically35

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent like methanol or DMSO.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a protein precipitation method, which is a common and straightforward technique for cleaning up plasma samples before LC-MS/MS analysis.[5]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4 °C to separate the plasma.

  • Protein Precipitation:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing an internal standard (if available).

    • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table presents typical performance characteristics for a validated LC-MS/MS method for a small molecule like this compound in a biological matrix. These values are illustrative and would need to be experimentally determined.

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Predicted Fragmentation Pathway

The fragmentation of protonated this compound in the gas phase is expected to involve cleavages around the central urea group. A plausible fragmentation pathway is outlined below.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 262.07 frag1 [C₇H₇N₂O]⁺ m/z 135.06 precursor->frag1 Loss of 4-chloroaniline frag2 [C₆H₆Cl]⁺ m/z 111.02 precursor->frag2 Cleavage and rearrangement frag3 [C₆H₈N]⁺ m/z 94.07 precursor->frag3 Loss of 4-chlorophenylisocyanate

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound in a biological sample is a multi-step process.

G start Biological Sample Collection (e.g., Plasma) prep Sample Preparation (Protein Precipitation) start->prep analysis LC-MS/MS Analysis (MRM Mode) prep->analysis data Data Acquisition and Processing analysis->data quant Quantification (Calibration Curve) data->quant report Reporting of Results quant->report

Caption: Workflow for quantitative analysis.

Potential Signaling Pathway Involvement

Derivatives of this compound have been investigated as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are critical in cancer cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a key regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Diarylurea Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 G Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMO PTCH1->SMO GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI Nucleus Nucleus GLI->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Diarylurea Inhibitor Inhibitor->SMO

References

Application Note: Derivatization of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea for Structure-Activity Relationship (SAR) Studies as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis and derivatization of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, a scaffold of significant interest in medicinal chemistry. Diaryl ureas are a well-established class of compounds that exhibit potent inhibitory activity against various protein kinases, playing a crucial role in oncology research. This document outlines the synthesis of the parent compound and subsequent N-acylation and N-sulfonylation reactions of the terminal amino group to generate a library of analogs for structure-activity relationship (SAR) studies. Representative biological data for analogous compounds are presented to guide the interpretation of SAR for kinase inhibition, particularly targeting VEGFR-2 and B-Raf.

Introduction

The diaryl urea moiety is a privileged structure in modern drug discovery, most notably recognized in potent tyrosine kinase inhibitors like Sorafenib. These compounds typically function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The urea functionality is critical for activity, forming key hydrogen bond interactions with the kinase hinge region and a conserved glutamate residue in the αC-helix.

The compound this compound serves as a versatile starting material for the exploration of SAR. The primary aromatic amine provides a convenient handle for a variety of chemical modifications, allowing for the systematic investigation of how different substituents impact biological activity, selectivity, and pharmacokinetic properties. This application note details the derivatization of this core structure at the 4-aminophenyl moiety to explore the effects of N-acylation and N-sulfonylation on kinase inhibitory activity.

Experimental Protocols

Synthesis of Parent Compound: this compound (1)

This protocol describes the synthesis of the starting material from p-phenylenediamine and 4-chlorophenyl isocyanate.

Materials:

  • p-Phenylenediamine

  • 4-Chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve p-phenylenediamine (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve 4-chlorophenyl isocyanate (1.0 eq.) in anhydrous DCM in a dropping funnel.

  • Add the 4-chlorophenyl isocyanate solution dropwise to the stirred p-phenylenediamine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold DCM to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a solid.

Derivatization Protocol 1: N-Acetylation

This protocol details the N-acetylation of the parent compound using acetic anhydride.

Materials:

  • This compound (1)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Suspend this compound (1) (1.0 eq.) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq.) to the suspension.

  • Add acetic anhydride (1.2 eq.) dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-acetylated derivative.

Derivatization Protocol 2: N-Sulfonylation

This protocol describes the N-sulfonylation of the parent compound with an arylsulfonyl chloride.

Materials:

  • This compound (1)

  • Benzenesulfonyl chloride (or other sulfonyl chlorides)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1) (1.0 eq.) in anhydrous DCM and pyridine (2.0 eq.) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-sulfonylated derivative.

Data Presentation: Structure-Activity Relationship

The following table summarizes representative IC50 data for a series of diaryl urea derivatives against key oncogenic kinases, VEGFR-2 and B-Raf. This data, compiled from various studies on analogous compounds, illustrates the impact of substitutions on the phenyl rings on inhibitory activity.[1][2][3][4]

Compound R1 R2 VEGFR-2 IC50 (µM) [3][4]B-Raf IC50 (µM) [1][2]
A HH5.8815.2
B 4-ClH2.122.91
C 4-Cl3-CF30.090.04
D 4-Cl4-OCH33.458.76
E 3-CH3H4.5010.5
F 4-Cl4-CH31.894.32

Note: The data presented are for illustrative purposes and represent findings for structurally related diaryl urea compounds.

Interpretation of SAR:

  • Effect of Halogenation: The introduction of a chlorine atom at the 4-position of the phenyl ring (Compound B vs. A) generally enhances inhibitory activity against both VEGFR-2 and B-Raf.[2]

  • Electron-Withdrawing Groups: The presence of a strongly electron-withdrawing trifluoromethyl group (Compound C) can significantly increase potency.

  • Electron-Donating Groups: Electron-donating groups such as methoxy (Compound D) tend to decrease the inhibitory activity compared to halogenated analogs.

  • Positional Isomerism: The position of substituents can have a notable impact on activity, as seen with the methyl group (Compound E vs. F).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization for SAR cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_analysis Analysis start p-Phenylenediamine + 4-Chlorophenyl isocyanate reaction1 Reaction in DCM 0°C to RT start->reaction1 product1 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea (1) reaction1->product1 reaction2 N-Acetylation product1->reaction2 reaction3 N-Sulfonylation product1->reaction3 acylation_reagents Acetic Anhydride, Pyridine acylation_reagents->reaction2 product2 N-Acetyl Derivative bio_assay Kinase Inhibition Assays (VEGFR-2, B-Raf) product2->bio_assay sulfonylation_reagents Benzenesulfonyl Chloride, Pyridine sulfonylation_reagents->reaction3 product3 N-Sulfonyl Derivative product3->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis

Caption: Workflow for synthesis and derivatization of this compound.

VEGFR-2 Signaling Pathway

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

The derivatization of this compound at the terminal amino group is a valuable strategy for generating compound libraries for SAR studies against protein kinases. The protocols provided herein for N-acylation and N-sulfonylation are robust and can be adapted for a wide range of acylating and sulfonylating agents. The representative SAR data highlight key structural features that influence the inhibitory potency of diaryl ureas, providing a rational basis for the design of novel kinase inhibitors. Further exploration of substituents on the aminophenyl ring is warranted to develop next-generation inhibitors with improved efficacy and selectivity.

References

Application Notes and Protocols for Calcium Mobilization Assay with Urea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a myriad of cellular processes, including signal transduction, proliferation, and apoptosis. The mobilization of intracellular calcium is a key event in the signaling cascade of many G protein-coupled receptors (GPCRs), particularly those coupled to the Gαq subunit. Upon ligand binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a robust method for studying GPCR activation.[1]

Urea and its derivatives represent a diverse class of chemical compounds with a wide range of biological activities. In drug discovery, urea-based compounds have been investigated as modulators of various targets, including GPCRs. This document provides a detailed experimental setup and protocol for a calcium mobilization assay tailored for the screening and characterization of urea compounds that may act as agonists, antagonists, or allosteric modulators of GPCRs.

Signaling Pathways

The canonical signaling pathway for a Gq-coupled GPCR leading to calcium mobilization is depicted below. Urea-based compounds can potentially interact with the GPCR at various sites to either promote or inhibit this cascade. For instance, a urea-containing antagonist would block the binding of the endogenous ligand, thereby preventing the downstream release of calcium.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response Triggers IP3R->Ca_ER Opens Channel Ligand Urea Compound (Agonist) Ligand->GPCR Binds & Activates Antagonist Urea Compound (Antagonist) Antagonist->GPCR Binds & Blocks

Caption: Gq-coupled GPCR signaling pathway for calcium mobilization.

Experimental Workflow

The following diagram outlines the major steps involved in performing a calcium mobilization assay to screen for the activity of urea compounds on a specific GPCR.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 cells expressing target GPCR) B 2. Cell Seeding (Black, clear-bottom 96-well plates) A->B C 3. Dye Loading (Incubate with Fluo-4 AM) B->C E 5. Compound Addition & Fluorescence Reading (Automated fluorometric plate reader) C->E D 4. Compound Preparation (Serial dilutions of urea compounds) D->E F 6. Data Analysis (Calculate EC50/IC50 values) E->F

Caption: General experimental workflow for the calcium mobilization assay.

Detailed Experimental Protocols

Materials and Reagents
  • Cells: HEK293 cells (or other suitable host cells) stably or transiently expressing the target GPCR.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: To aid in the dispersion of Fluo-4 AM.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Urea Compounds: Stock solutions prepared in a suitable solvent (e.g., DMSO).

  • Control Agonist and Antagonist: Known ligands for the target GPCR.

  • Automated Fluorometric Plate Reader: Equipped with injectors and capable of kinetic reads (e.g., FLIPR, FlexStation).

Protocol for Calcium Mobilization Assay

1. Cell Seeding:

  • Culture cells expressing the target GPCR to 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in the cell culture medium at a density of 40,000-80,000 cells/well for a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare the Fluo-4 AM loading solution. For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. If using, add probenecid to a final concentration of 2.5 mM.

  • Aspirate the cell culture medium from the wells.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Following incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.

3. Compound Preparation:

  • Prepare serial dilutions of the urea test compounds in Assay Buffer. For antagonist screening, prepare the compounds at a concentration that is 4-fold the final desired concentration.

  • Prepare the control agonist at its EC₈₀ concentration for antagonist testing.

4. Fluorescence Measurement:

  • Place the cell plate and the compound plate into the automated fluorometric plate reader.

  • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • For Agonist Screening:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the urea compounds into the wells and continue to record the fluorescence signal for at least 60-120 seconds.

  • For Antagonist Screening:

    • Establish a stable baseline fluorescence reading.

    • Inject the urea compounds (potential antagonists) and incubate for a predetermined time (e.g., 5-15 minutes).

    • Inject the control agonist (at EC₈₀) and record the fluorescence signal.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the data to the response of a maximal concentration of a known agonist (100%) and buffer alone (0%).

  • For agonists, plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

  • For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation

The following tables provide examples of how to present quantitative data obtained from a calcium mobilization assay screening of urea-based compounds.

Table 1: Agonist Activity of Urea Compounds on Target GPCR

Compound IDUrea Derivative ClassMax. Response (% of Control Agonist)EC₅₀ (nM)
UC-001Diarylurea95 ± 5150 ± 25
UC-002Acylthiourea88 ± 7320 ± 40
UC-003Phenylurea15 ± 3>10,000
Control Agonist-10050 ± 8

Table 2: Antagonist Activity of Urea Compounds on Target GPCR

Compound IDUrea Derivative ClassInhibition of Agonist Response (%)IC₅₀ (nM)
UC-101Diarylurea98 ± 475 ± 12
UC-102Benzoylurea92 ± 6210 ± 35
UC-103Sulfonylurea25 ± 8>10,000
Control Antagonist-10030 ± 5

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete hydrolysis of Fluo-4 AMEnsure proper incubation time and temperature. Wash cells gently with Assay Buffer after dye loading.
Low signal-to-noise ratio Low receptor expression; Inefficient dye loading; Compound fluorescenceOptimize cell number and transfection efficiency. Optimize dye concentration and loading conditions. Run a compound-only control to check for autofluorescence.
High well-to-well variability Uneven cell seeding; Inaccurate pipettingEnsure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes.
No response to control agonist Cell health issues; Incorrect agonist concentration; Inactive receptorCheck cell viability. Verify the concentration and activity of the agonist stock. Confirm receptor expression and functionality.

References

Application Note: Characterizing Diarylurea Modulators of GPCRs using the [³⁵S]GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

The [³⁵S]GTPγS binding assay is a functional membrane-based assay that measures the activation of G-protein coupled receptors (GPCRs). It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of a heterotrimeric G-protein upon receptor activation by a ligand.[1] Agonist binding to a GPCR induces a conformational change, which facilitates the exchange of GDP for GTP on the associated Gα subunit.[2][3] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.[4] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, its binding is essentially irreversible, allowing for the accumulation and measurement of a stable signal.[5]

This assay is instrumental in characterizing the pharmacological properties of various compounds, including agonists (full or partial), antagonists, and allosteric modulators.[6] Diarylureas, for instance, have been identified as allosteric modulators for certain GPCRs.[7] Unlike orthosteric ligands that bind to the primary agonist site, allosteric modulators bind to a distinct site on the receptor, altering the receptor's response to the endogenous ligand.[8] This assay can effectively quantify the inhibitory (Negative Allosteric Modulator, NAM) or potentiating (Positive Allosteric Modulator, PAM) effects of diarylureas on agonist-stimulated G-protein activation.[8][9]

GPCR Signaling and G-Protein Activation Cycle

The diagram below illustrates the canonical activation cycle of a GPCR. An agonist binds to the receptor, triggering the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G-protein heterotrimer and subsequent downstream signaling. The GTPγS assay measures the accumulation of the activated Gα-[³⁵S]GTPγS state.

Caption: GPCR G-Protein activation cycle.

Application: Evaluating Diarylureas as Allosteric Modulators

This protocol is designed to assess the activity of diarylurea compounds as negative allosteric modulators (NAMs). The assay measures the ability of a diarylurea to inhibit the [³⁵S]GTPγS binding stimulated by a known agonist for the GPCR of interest. The resulting data can be used to determine the potency (IC₅₀) of the diarylurea compound.

Quantitative Data Summary

The table below summarizes sample data for a series of diarylurea-based compounds tested for their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding at the Cannabinoid CB₁ Receptor. This demonstrates their characterization as NAMs.

CompoundAr GroupIC₅₀ (nM) in [³⁵S]GTPγS Assay
1 5-pyrrolidinylpyridinyl115
8 3-furanyl460
9 3-thiophenyl164
10 2-thiophenyl573
13 2-pyrrolyl55
Data represents the potency of compounds to inhibit [³⁵S]GTPγS binding stimulated by the CB₁ agonist CP55,940 in mouse cerebellar membranes.

Detailed Experimental Protocol: [³⁵S]GTPγS Binding Assay (Filtration Method)

This protocol outlines the steps for a filtration-based [³⁵S]GTPγS binding assay to determine the IC₅₀ of a diarylurea compound.

Materials and Reagents
  • Membrane Preparation: Cell membranes expressing the GPCR of interest (e.g., from CHO or HEK293 cells, or tissue homogenates).

  • Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[6]

  • GDP Solution: 10 mM stock in deionized water. Diluted in Assay Buffer to a working concentration (typically 1-100 µM final concentration).[6][10]

  • Agonist: A known agonist for the target GPCR.

  • Test Compound: Diarylurea dissolved in DMSO.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Equipment: 96-well microplates, cell harvester for filtration, glass fiber filter mats (e.g., Whatman GF/B), scintillation vials, liquid scintillation counter.[10][11]

Experimental Procedure
  • Preparation:

    • Thaw the frozen membrane preparation on ice. Homogenize gently and determine the protein concentration (e.g., via Bradford assay). Dilute membranes in ice-cold Assay Buffer to a working concentration (typically 5-20 µg of protein per well).

    • Prepare serial dilutions of the diarylurea test compound in Assay Buffer containing a fixed, low percentage of DMSO (e.g., <1%).

    • Prepare the agonist solution at a concentration that yields 80% of its maximal effect (EC₈₀), as determined from prior agonist dose-response experiments.

    • Prepare the [³⁵S]GTPγS solution in Assay Buffer to achieve a final concentration of 0.05-0.2 nM.

    • Prepare the GDP solution to achieve a final concentration of 10 µM in the assay.[10]

  • Assay Plate Setup (Total volume = 200 µL/well):

    • Total Binding: Wells containing Assay Buffer, agonist (at EC₈₀), and [³⁵S]GTPγS.

    • Basal Binding: Wells containing Assay Buffer, vehicle (instead of agonist), and [³⁵S]GTPγS.

    • Non-specific Binding (NSB): Wells containing Assay Buffer, agonist (at EC₈₀), [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Test Compound Wells: Wells containing Assay Buffer, agonist (at EC₈₀), [³⁵S]GTPγS, and the diarylurea serial dilutions.

  • Incubation:

    • To each well of a 96-well plate, add in the following order:

      • 100 µL of Assay Buffer containing the appropriate concentration of GDP.

      • 20 µL of the diarylurea dilution or corresponding control solution.

      • 20 µL of the agonist solution (or vehicle for basal binding).

      • 20 µL of the diluted membrane preparation.

    • Pre-incubate the plate at 30°C for 15-30 minutes with gentle shaking.

    • Initiate the reaction by adding 40 µL of the [³⁵S]GTPγS solution to all wells.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[1]

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Quickly wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[5]

  • Detection:

    • Dry the filter mat completely.

    • Place the filters into scintillation vials (or use a filter plate compatible with a microplate scintillation counter).

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Experimental Workflow Diagram

GTPgS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_detection 3. Termination & Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - GDP, [³⁵S]GTPγS - Agonist (EC₈₀) add_reagents Add to 96-well plate: Buffer, GDP, Diarylurea, Agonist, Membranes prep_compound Prepare Diarylurea Serial Dilutions prep_membrane Prepare GPCR Membrane Suspension pre_incubate Pre-incubate at 30°C (15 min) add_reagents->pre_incubate add_gtp Initiate reaction with [³⁵S]GTPγS pre_incubate->add_gtp incubate Incubate at 30°C (60 min) add_gtp->incubate terminate Terminate by rapid filtration over glass fiber filters incubate->terminate wash Wash filters with ice-cold buffer terminate->wash detect Dry filters & measure radioactivity (Scintillation Counting) wash->detect calculate Calculate % Inhibition detect->calculate plot Plot % Inhibition vs. [Diarylurea] calculate->plot fit Non-linear regression to determine IC₅₀ plot->fit

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance synthesis yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degradation of 4-chlorophenyl isocyanate: Isocyanates are sensitive to moisture. 2. Poor reactivity of starting materials: Impurities in p-phenylenediamine or the isocyanate can hinder the reaction. 3. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 4. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.1. Use freshly opened or purified 4-chlorophenyl isocyanate. Handle under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 3. Carefully measure and use a slight excess of p-phenylenediamine to ensure complete consumption of the isocyanate. 4. Optimize the reaction temperature. A common starting point is room temperature, with gentle heating if the reaction is sluggish.
Formation of Symmetric Diarylurea Byproducts 1. Reaction of 4-chlorophenyl isocyanate with water: This forms an unstable carbamic acid which decomposes to 4-chloroaniline. This aniline then reacts with another molecule of the isocyanate to form the symmetric 1,3-bis(4-chlorophenyl)urea. 2. Reaction of p-phenylenediamine with two molecules of isocyanate: This results in the formation of a bis-urea byproduct.1. Use anhydrous solvents and handle the reaction under an inert atmosphere to exclude moisture. 2. Control the stoichiometry carefully. Adding the 4-chlorophenyl isocyanate solution dropwise to a solution of excess p-phenylenediamine can minimize the formation of the bis-urea byproduct.
Product Precipitation Issues Inappropriate solvent: The product may be too soluble or insoluble in the chosen reaction solvent, making isolation difficult.Select a solvent where the product has limited solubility at room temperature but is soluble at elevated temperatures to allow for crystallization upon cooling. Aprotic polar solvents like THF or DMF are often used for the reaction, and a less polar solvent can be added for precipitation.
Difficulty in Purification 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 3. Amorphous nature of the product. 1. Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. 2. Optimize reaction conditions to minimize byproduct formation. Column chromatography may be necessary for purification. 3. Attempt recrystallization from various solvent systems to obtain a crystalline product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic addition of p-phenylenediamine to 4-chlorophenyl isocyanate.[2] This reaction is typically carried out in an aprotic polar solvent.

Q2: What are the critical parameters to control for optimizing the yield?

A2: Key parameters include the purity of reactants, exclusion of moisture, precise control of stoichiometry, selection of an appropriate solvent, and optimization of reaction temperature and time.

Q3: How can I minimize the formation of the symmetric byproduct, 1,3-bis(4-chlorophenyl)urea?

A3: The formation of this byproduct is primarily due to the presence of water. Therefore, using anhydrous solvents and maintaining an inert atmosphere are crucial.

Q4: What is a suitable solvent for this synthesis?

A4: Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed to facilitate the reaction.[1]

Q5: How can the final product be purified?

A5: Purification can be achieved through recrystallization from a suitable solvent system. If significant impurities are present, column chromatography may be required.[1]

Q6: What are the safety precautions I should take when handling 4-chlorophenyl isocyanate?

A6: 4-chlorophenyl isocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Protocols

Protocol 1: Synthesis via Isocyanate Addition

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • p-Phenylenediamine

  • 4-Chlorophenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-phenylenediamine (1.1 equivalents) in anhydrous THF.

  • In a separate flask, prepare a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous THF.

  • Slowly add the 4-chlorophenyl isocyanate solution to the p-phenylenediamine solution at room temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • Add hexane to the concentrated solution to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent mixture (e.g., THF/hexane or ethanol/water).

Data Presentation

Table 1: Comparison of Reaction Conditions for Diaryl Urea Synthesis
Method Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Isocyanate AdditionAryl amine, Aryl isocyanate-AcetoneRoom Temp3-4Good[3]
Pd-Catalyzed ArylationAryl chloride, PhenylureaPd(OAc)₂, Ligand, Cs₂CO₃Dioxane855-7Good to Excellent[2]
In situ Isocyanate GenerationAryl amine, TriphosgeneTriethylamineTHF0 to Room Temp3Good[4]

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow Reactants p-Phenylenediamine + 4-Chlorophenyl Isocyanate Reaction Reaction in Anhydrous THF Reactants->Reaction Stirring at RT Workup Solvent Removal & Precipitation Reaction->Workup TLC Monitoring Purification Filtration & Recrystallization Workup->Purification Isolation Product 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea Purification->Product

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic

TroubleshootingLogic Start Low Yield? CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture Yes Solution Improved Yield Start->Solution No CheckPurity Check Reactant Purity CheckMoisture->CheckPurity CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry OptimizeTemp Optimize Temperature CheckStoichiometry->OptimizeTemp OptimizeTemp->Solution

Caption: A logical flow for troubleshooting low yield in the synthesis.

Diagram 3: Potential Signaling Pathway Inhibition

Diaryl urea compounds are known to act as inhibitors of various protein kinases involved in cancer cell signaling. A prominent example is the inhibition of the RAF/MEK/ERK pathway.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea (Potential Inhibitor) Inhibitor->RAF Inhibition

References

Technical Support Center: Diaryl Urea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in diaryl urea synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during diaryl urea synthesis, focusing on the identification and mitigation of side products.

Issue 1: Low Yield of the Desired Unsymmetrical Diaryl Urea and Presence of a Major Symmetrical Urea Byproduct

Question: My reaction to synthesize an unsymmetrical diaryl urea (Ar-NH-CO-NH-Ar') is resulting in a low yield of the desired product and a significant amount of a symmetrical diaryl urea (Ar'-NH-CO-NH-Ar'). How can I resolve this?

Possible Causes and Solutions:

  • Cause A: Hydrolysis of the Isocyanate Intermediate. Aryl isocyanates (Ar-N=C=O) are highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction mixture. This hydrolysis generates an aniline (Ar-NH₂), which can then react with another molecule of the isocyanate to form a symmetrical urea.[1]

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all starting materials are dry.

      • Order of Addition: In syntheses where the isocyanate is generated in situ (e.g., from an aniline and a phosgene equivalent like triphosgene), it is crucial to control the addition of reagents. Adding the second aniline (Ar'-NH₂) to the pre-formed isocyanate can minimize the opportunity for the isocyanate to react with any aniline generated from hydrolysis.

  • Cause B: Reaction Temperature. Higher reaction temperatures can sometimes lead to the decomposition of the desired unsymmetrical diaryl urea back to its starting isocyanate and aniline, which can then recombine to form the more thermodynamically stable symmetrical urea.[2]

    • Solution:

      • Lower Reaction Temperature: If possible, run the reaction at a lower temperature. For instance, some palladium-catalyzed urea syntheses show improved yields of the unsymmetrical product when the temperature is lowered from 85 °C to 60 °C.[2] Optimization of the reaction temperature is crucial and should be determined empirically for each specific reaction.

  • Cause C: Reaction Time. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions, including the formation of symmetrical ureas.

    • Solution:

      • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress. Quench the reaction as soon as the formation of the desired product plateaus to avoid the accumulation of byproducts.

Issue 2: Presence of an Insoluble, High-Melting-Point Impurity

Question: After my reaction, I have an insoluble white solid that is difficult to characterize and remove. What could it be?

Possible Cause and Solution:

  • Cause: Isocyanurate Formation. Aryl isocyanates can undergo cyclotrimerization to form highly stable and often insoluble isocyanurates. This side reaction is often catalyzed by bases, certain metals, and even heat.

    • Solution:

      • Control of Base/Catalyst: If a base is used in the reaction, consider using a non-nucleophilic, sterically hindered base. The choice and amount of any catalyst should be carefully optimized.

      • Temperature Control: As with symmetrical urea formation, lower reaction temperatures can help to minimize isocyanurate formation.

      • Purification: Isocyanurates are typically very stable and can often be removed by filtration due to their low solubility in common organic solvents.

Issue 3: Complex Mixture of Products Observed by TLC or HPLC

Question: My reaction has produced a complex mixture of products, making purification difficult. What are the likely side products and how can I identify them?

Possible Causes and Solutions:

  • Cause A: Multiple Side Reactions. A combination of the issues mentioned above (symmetrical urea formation, isocyanurate formation) along with other potential side reactions can lead to a complex product mixture. Other potential byproducts include:

    • Biurets: Formed from the reaction of the desired urea product with another molecule of isocyanate.

    • Carbamates: If an alcohol is present as an impurity or as the solvent, it can react with the isocyanate to form a carbamate.

  • Solution: Analytical Characterization.

    • HPLC: High-performance liquid chromatography is an excellent technique for separating and quantifying the components of the reaction mixture. Developing an HPLC method can help to identify the number of products and their relative ratios.

    • Mass Spectrometry (MS): LC-MS can provide the molecular weights of the various components, aiding in their identification.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structure elucidation. Comparison of the spectra of your product mixture to known spectra of potential side products can confirm their presence.

    • IR Spectroscopy: Infrared spectroscopy can be used to identify key functional groups. The N=C=O stretch of the isocyanate intermediate is typically observed around 2250-2270 cm⁻¹. The C=O stretch of the urea is found around 1630-1690 cm⁻¹, while the C=O stretch of an isocyanurate is typically at a higher wavenumber, around 1700-1720 cm⁻¹.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of unsymmetrical diaryl ureas?

A1: The most frequently encountered side product is the corresponding symmetrical diaryl urea.[3][4] This arises from the reaction of the aniline starting material or an aniline formed from isocyanate hydrolysis with the isocyanate intermediate. Another common side product is the isocyanurate, which is a cyclic trimer of the isocyanate intermediate. Other less common side products can include biurets and carbamates.

Q2: How can I minimize the formation of symmetrical diaryl ureas?

A2: To minimize the formation of symmetrical diaryl ureas, it is crucial to work under strictly anhydrous conditions to prevent hydrolysis of the isocyanate intermediate.[1] Controlling the reaction temperature, as higher temperatures can promote the formation of the more stable symmetrical product, is also important.[2] Additionally, the order of addition of reagents can be critical; for instance, adding the second amine to a pre-formed isocyanate solution can be beneficial.

Q3: What are the characteristic spectroscopic signatures of the common side products?

A3:

  • Symmetrical Diaryl Ureas: In ¹H NMR, symmetrical diaryl ureas will show a simpler spectrum compared to their unsymmetrical counterparts due to molecular symmetry. For example, 1,3-diphenylurea will show signals for the phenyl protons and a single NH proton resonance.[5] In IR spectroscopy, the C=O stretch is a prominent feature.

  • Isocyanurates: These cyclic trimers have a distinct C=O stretching frequency in the IR spectrum, typically around 1700-1720 cm⁻¹. Their ¹H NMR spectra will reflect the symmetry of the molecule.

  • Aryl Isocyanates (unreacted starting material): The most characteristic feature is a strong, sharp absorption in the IR spectrum between 2250 and 2270 cm⁻¹ corresponding to the N=C=O stretching vibration.[6]

Q4: What are some recommended purification techniques to remove these side products?

A4:

  • Crystallization: Often, the desired diaryl urea has different solubility properties than the side products, allowing for separation by crystallization from a suitable solvent.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from side products, especially when they have different polarities.

  • Filtration: In cases where the side product (e.g., an isocyanurate) is significantly less soluble than the desired product, it can sometimes be removed by simple filtration of the reaction mixture.

Quantitative Data on Side Product Formation

The formation of symmetrical urea is a significant issue in the synthesis of unsymmetrical diaryl ureas. The following table summarizes the effect of reaction conditions on the ratio of unsymmetrical to symmetrical urea in a model reaction.

Reaction ConditionUnsymmetrical Urea Yield (%)Symmetrical Urea ByproductReference
No base, no solvent, 60 °CMinor productMajor product (1:2 ratio of unsymmetrical to symmetrical)[3]
NaOAc, MeOH, 60 °CModerate to excellent yieldsNot a significant byproduct[3]
Pd-catalyzed, 85 °CLow yieldSignificant byproducts due to thermal decomposition[2]
Pd-catalyzed, 60 °C84%Decomposition pathways prevented[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Unsymmetrical Diaryl Ureas from an Aryl Amine and an Aryl Isocyanate

This protocol is a general method and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the aryl amine (Ar'-NH₂) (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Reaction: To the stirred solution, add the aryl isocyanate (Ar-N=C=O) (1.0 equivalent) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, the product may precipitate from the reaction mixture and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by crystallization from a suitable solvent or by silica gel column chromatography to remove any unreacted starting materials and side products.

Protocol 2: Synthesis of Unsymmetrical Diaryl Ureas via in situ Isocyanate Generation using Triphosgene

Caution: Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Isocyanate Formation: Under an inert atmosphere, dissolve the first aryl amine (Ar-NH₂) (1.0 equivalent) in anhydrous dichloromethane. To this solution, add a solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Urea Formation: In a separate flask, dissolve the second aryl amine (Ar'-NH₂) (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous dichloromethane.

  • Addition: Add the solution of the second aryl amine to the isocyanate solution dropwise at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC). The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by crystallization or column chromatography.

Visualizations

Diaryl_Urea_Synthesis_Pathways cluster_main Desired Reaction cluster_side Side Reactions Aryl Amine 1 Aryl Amine 1 Aryl Isocyanate Aryl Isocyanate Aryl Amine 1->Aryl Isocyanate + Phosgene equivalent Unsymmetrical Diaryl Urea Unsymmetrical Diaryl Urea Aryl Isocyanate->Unsymmetrical Diaryl Urea + Aryl Amine 2 Isocyanurate Isocyanurate Aryl Isocyanate->Isocyanurate Trimerization Hydrolyzed Amine Hydrolyzed Amine Aryl Isocyanate->Hydrolyzed Amine + H2O (trace) Aryl Amine 2 Aryl Amine 2 Symmetrical Diaryl Urea Symmetrical Diaryl Urea Hydrolyzed Amine->Symmetrical Diaryl Urea + Aryl Isocyanate

Caption: Reaction pathways in unsymmetrical diaryl urea synthesis.

Troubleshooting_Diaryl_Urea Start Low Yield or Impure Product Check_Symmetrical Symmetrical Urea Byproduct Present? Start->Check_Symmetrical Check_Insoluble Insoluble Precipitate (Isocyanurate)? Start->Check_Insoluble Check_Complex Complex Mixture? Start->Check_Complex Sol_Anhydrous Use Anhydrous Conditions Check_Symmetrical->Sol_Anhydrous Yes Sol_Temp Lower Reaction Temperature Check_Symmetrical->Sol_Temp Yes Sol_Order Optimize Reagent Addition Order Check_Symmetrical->Sol_Order Yes Check_Insoluble->Sol_Temp Yes Sol_Base Control Base/ Catalyst Check_Insoluble->Sol_Base Yes Sol_Purify Purify via Crystallization or Chromatography Check_Insoluble->Sol_Purify Yes Check_Complex->Sol_Purify Yes

Caption: Troubleshooting flowchart for diaryl urea synthesis.

References

Technical Support Center: Amorphous 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of amorphous 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of amorphous this compound. This guide provides potential solutions to common problems.

Problem Potential Cause Recommended Solution
Difficulty in achieving desired purity Incomplete reaction or presence of side products.Optimize reaction conditions (temperature, reaction time, stoichiometry). Consider using chromatographic techniques for purification.
Co-precipitation of impurities.Employ fractional crystallization or recrystallization from a different solvent system.[]
Product is crystalline instead of amorphous The compound has a high tendency to crystallize from the chosen solvent.Use rapid precipitation techniques such as anti-solvent addition or spray drying.[2] Consider forming an amorphous solid dispersion with a suitable polymer.
Slow solvent evaporation.Increase the rate of solvent removal.
Amorphous product crystallizes upon storage The amorphous form is physically unstable.[2]Store the material at low temperatures and controlled humidity. Formulate as an amorphous solid dispersion (ASD) to inhibit crystallization.[2]
Presence of crystalline seeds.Ensure all equipment is scrupulously clean and free of any crystalline material.
Poor yield after purification High solubility of the compound in the purification solvent.Select a solvent system where the compound has lower solubility at colder temperatures for crystallization/precipitation.
Multiple purification steps leading to material loss.Optimize a single-step purification method if possible, such as preparative chromatography.
Phase separation during purification Use of a solvent/anti-solvent system where the compound has partial solubility, leading to an oiling out or liquid-liquid phase separation.Modify the solvent/anti-solvent ratio or choose a different anti-solvent. Ensure rapid and efficient mixing during anti-solvent addition.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying amorphous this compound?

A1: The primary challenges stem from the inherent physical instability of the amorphous state. Amorphous forms have a thermodynamic tendency to convert to a more stable crystalline form.[2] Key challenges include preventing crystallization during purification and storage, removing structurally similar impurities, and avoiding phase separation or "oiling out" during precipitation.

Q2: Which analytical techniques are suitable for characterizing the amorphous state of this compound?

A2: Several techniques can be used to confirm the amorphous nature of your product:

  • Powder X-ray Diffraction (PXRD): Amorphous materials will show a characteristic broad halo instead of sharp Bragg peaks.

  • Differential Scanning Calorimetry (DSC): Amorphous solids typically exhibit a glass transition temperature (Tg).

  • Polarized Light Microscopy (PLM): Amorphous solids are isotropic and will not show birefringence under cross-polarized light.

Q3: How can I prevent the conversion of the amorphous form to a crystalline form during processing?

A3: To prevent crystallization, it is crucial to work quickly and often at reduced temperatures. Rapid solvent removal techniques like spray drying or fast precipitation by adding an anti-solvent are often employed.[2] Another effective strategy is the formation of an amorphous solid dispersion (ASD) by co-processing the active pharmaceutical ingredient (API) with a polymer.[2][3]

Q4: What are suitable solvent systems for the purification of this compound?

A4: The choice of solvent is critical. A good solvent should provide sufficient solubility for the crude product at an elevated temperature but allow for good recovery upon cooling or addition of an anti-solvent.[] For urea compounds, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used in synthesis.[4] For purification, a combination of a good solvent and a miscible anti-solvent (e.g., water, heptane) is often effective for precipitation.

Q5: What is an amorphous solid dispersion (ASD) and how can it help?

A5: An amorphous solid dispersion (ASD) is a molecular mixture of an amorphous API in a polymer matrix.[5] The polymer increases the glass transition temperature (Tg) of the mixture and provides a physical barrier to molecular mobility, thus inhibiting crystallization and enhancing the stability of the amorphous API.[2]

Experimental Protocols

Protocol 1: Purification by Anti-Solvent Precipitation

This protocol describes a general method for purifying amorphous this compound by precipitating it from a solution by adding an anti-solvent.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone, THF) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Add the resulting solution dropwise to a vigorously stirred anti-solvent (e.g., water, n-heptane) at a controlled temperature (e.g., 0-5 °C). The volume of the anti-solvent should be significantly larger than the volume of the API solution (e.g., 10:1 ratio).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Drying: Dry the solid under vacuum at a temperature well below its glass transition temperature to remove residual solvents.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD to enhance the stability of the amorphous form.

  • Co-dissolution: Dissolve both the amorphous this compound and a suitable polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator or by spray drying.

  • Drying: Further dry the resulting solid under vacuum to remove any remaining solvent.

  • Characterization: Characterize the resulting solid using PXRD and DSC to confirm it is a single-phase amorphous dispersion.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation & Drying cluster_analysis Analysis synthesis Crude Product dissolution Dissolution in Solvent synthesis->dissolution filtration Filtration dissolution->filtration precipitation Anti-Solvent Precipitation filtration->precipitation collection Solid Collection precipitation->collection drying Vacuum Drying collection->drying analysis PXRD, DSC, HPLC drying->analysis

Caption: Workflow for the purification of amorphous this compound.

Caption: Decision tree for troubleshooting unwanted crystallization.

References

improving solubility of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, focusing on challenges related to its solubility in in vitro assays.

Troubleshooting Guide

Q1: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?

A1: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1] However, for some poorly soluble compounds, a slightly higher DMSO concentration may be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on the cells.[1]

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions in DMSO first to get closer to the final desired concentration before the final dilution into the assay medium.[2] When making the final dilution, add the DMSO stock to the media while vortexing or gently mixing to facilitate rapid dispersion.

  • Use of Co-solvents or Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., at 1% w/v), in your final assay medium to improve the solubility of the compound.[3]

  • Warm the Assay Medium: Gently warming the cell culture medium to 37°C before adding the compound stock solution can sometimes help in keeping the compound dissolved.[4]

  • Sonication: Brief sonication of the final solution can help to break down small precipitates and create a more homogenous dispersion.

Q2: My compound does not seem to be dissolving completely in DMSO, even at a low concentration. What are my options?

A2: While DMSO is a powerful solvent for many organic compounds, some may still exhibit limited solubility.[5][6]

  • Gentle Heating: Try gently warming the DMSO solution (e.g., in a 37°C water bath) to aid dissolution.[4]

  • Alternative Organic Solvents: Although less common for cell-based assays, other polar aprotic solvents like dimethylformamide (DMF) could be considered for initial stock preparation. However, their cytotoxicity must be carefully evaluated.

  • Check Compound Purity: Impurities can sometimes affect the solubility of a compound. If possible, verify the purity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[5][7] This compound belongs to the diarylurea class, which often exhibits poor aqueous solubility, and DMSO is a standard solvent for such compounds in biological screening.[5][8]

Q2: What is a typical stock solution concentration for this compound?

A2: A typical starting stock solution concentration in DMSO is in the range of 10-30 mM.[7] The exact concentration will depend on the upper limit of its solubility in DMSO and the required final concentration range for your assay. It is advisable to prepare a concentrated stock to minimize the volume of DMSO added to your assay, keeping the final DMSO concentration low.[9]

Q3: How should I store my stock solution?

A3: Once prepared, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1]

Q4: What is the maximum final DMSO concentration that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.5% or less is considered safe for most cell lines.[1] However, it is essential to perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be present in your assay to rule out any solvent-induced effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Determine the required mass: The molecular weight of this compound is 261.71 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 261.71 g/mol = 0.0026171 g = 2.62 mg

  • Weigh the compound: Accurately weigh out 2.62 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

  • Ensure complete dissolution: Vortex the tube thoroughly. If necessary, gently warm the solution in a 37°C water bath and sonicate for a few minutes until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Dosing Cells in a 96-Well Plate

  • Prepare intermediate dilutions: It is good practice to perform serial dilutions of your 10 mM stock solution in DMSO to achieve concentrations closer to your final desired assay concentrations.[2]

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Addition: The next day, add the desired volume of your DMSO stock or intermediate dilutions directly to the cell culture medium in each well. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of medium, add 0.1 µL of the 10 mM stock solution. Ensure rapid mixing by gently pipetting up and down or by placing the plate on a shaker for a short period.

  • Vehicle Control: In parallel wells, add the same volume of DMSO without the compound to serve as a vehicle control.

  • Incubation and Assay: Incubate the cells for the desired treatment period before performing your downstream assay (e.g., MTT assay, western blot, etc.).

Quantitative Data Summary

Solvent/SystemSolubility ExpectationRecommendations & Considerations
Water / Aqueous BuffersPoorNot recommended for stock solution preparation.
DMSOGoodRecommended for preparing high-concentration stock solutions (e.g., 10-30 mM).[5]
EthanolLimitedMay be used for some less polar compounds, but DMSO is generally preferred for this class.
MethanolLimitedSimilar to ethanol, may have limited utility.
Assay Medium (with low % DMSO)Prone to PrecipitationFinal DMSO concentration should be kept low (<0.5%).[1] Use of co-solvents or surfactants may be necessary.
Co-solvent Systems (e.g., with Tween-80, Cremophor EL)ImprovedCan enhance solubility in the final aqueous assay medium.

Visualizations

G cluster_start cluster_stock Stock Solution Preparation cluster_assay Assay Preparation start Obtain Dry Powder of Compound weigh Weigh Compound start->weigh add_dmso Add High-Purity DMSO weigh->add_dmso dissolve Vortex / Gentle Heat / Sonicate add_dmso->dissolve stock_sol High Concentration Stock Solution (e.g., 10 mM in DMSO) dissolve->stock_sol dilute_dmso Serial Dilution in DMSO (optional) stock_sol->dilute_dmso add_to_media Add to Aqueous Assay Medium dilute_dmso->add_to_media final_sol Final Working Solution add_to_media->final_sol

Caption: Workflow for Solubilizing a Poorly Soluble Compound.

G cluster_troubleshoot Troubleshooting Steps precip Precipitation Observed in Assay Medium? no_precip Proceed with Experiment precip->no_precip No check_dmso Is final DMSO concentration > 0.5%? precip->check_dmso Yes reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes use_cosolvent Add co-solvent/surfactant (e.g., Tween-80) check_dmso->use_cosolvent No reduce_dmso->precip warm_media Warm media to 37°C before adding stock use_cosolvent->warm_media sonicate Briefly sonicate final solution warm_media->sonicate sonicate->precip Re-evaluate

Caption: Decision Tree for Troubleshooting Precipitation Issues.

References

Technical Support Center: Synthesis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.

Troubleshooting Guide

Low yield in the synthesis of this compound is a common issue, primarily due to the challenges of achieving selective mono-substitution of the p-phenylenediamine starting material. This guide addresses the most frequent problems and offers systematic solutions.

Q1: My primary issue is a very low yield of the desired product, with a significant amount of a high-melting point solid that is poorly soluble.

A1: This is the most common problem and is almost certainly due to the formation of the symmetrical disubstituted byproduct, 1,4-bis(4-chlorophenylcarbamoyl)benzene. The diamine reactant, p-phenylenediamine, has two reactive amino groups, and reaction at both sites is a major competing pathway.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. An excess of p-phenylenediamine is crucial to favor mono-substitution. A starting point is to use a 2 to 4-fold excess of p-phenylenediamine relative to 4-chlorophenyl isocyanate.

  • Slow Addition of Isocyanate: Add the 4-chlorophenyl isocyanate solution dropwise to the solution of p-phenylenediamine at a low temperature (e.g., 0-5 °C). This maintains a high concentration of the diamine relative to the isocyanate throughout the reaction, statistically favoring the mono-adduct.

  • Solvent Choice: Use a suitable aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) to ensure the reactants remain in solution.[1] For reactions in aqueous media, ensure the amine is fully dissolved, potentially as a hydrochloride salt, before the slow addition of the isocyanate.

  • Temperature Control: Maintain a low temperature during the addition of the isocyanate to control the reaction rate and minimize side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Purification Strategy: The desired mono-substituted product has significantly different polarity and solubility compared to the disubstituted byproduct.

    • Selective Precipitation/Filtration: The disubstituted urea is often much less soluble than the mono-substituted product. It may precipitate from the reaction mixture and can be removed by filtration.

    • Column Chromatography: This is a highly effective method for separating the desired product from the disubstituted byproduct and unreacted p-phenylenediamine. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation.

Q2: I am observing the formation of unexpected byproducts, and my final product seems impure even after initial purification.

A2: Besides the disubstituted urea, other side reactions can occur, leading to a complex product mixture.

Troubleshooting Steps:

  • Moisture Control: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to the corresponding amine (4-chloroaniline in this case) and carbon dioxide. 4-chloroaniline can then react with the isocyanate to form the symmetrical urea, 1,3-bis(4-chlorophenyl)urea. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Avoid High Temperatures: At elevated temperatures, the urea product can react with excess isocyanate to form biuret and allophanate structures. It is generally recommended to conduct the reaction at or below room temperature.

  • Characterize Byproducts: Use techniques like TLC, LC-MS, and NMR to identify the major impurities. Knowing the identity of the byproducts will help in devising a more effective purification strategy and in pinpointing the problematic step in your synthesis.

Q3: The reaction seems to be incomplete, and I recover a large amount of unreacted p-phenylenediamine.

A3: While an excess of the diamine is necessary, a large unreacted amount might indicate suboptimal reaction conditions.

Troubleshooting Steps:

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of the isocyanate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent Quality: Verify the purity and reactivity of your 4-chlorophenyl isocyanate. Isocyanates can degrade upon storage, especially if exposed to moisture.

  • Solvent Volume: Ensure the reaction is sufficiently concentrated. If the reactants are too dilute, the reaction rate will be slow.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control for maximizing the yield of the mono-substituted product?

A: The most critical parameter is the stoichiometry of the reactants, coupled with the slow, controlled addition of the 4-chlorophenyl isocyanate to a solution containing an excess of p-phenylenediamine at low temperature.

Q: What is a typical yield for this reaction?

A: Yields can vary significantly based on the reaction conditions and purification efficiency. With optimized conditions that favor mono-substitution and efficient purification, yields in the range of 50-70% for the desired product can be realistically targeted. Without careful control, the yield of the desired product can be significantly lower, with the disubstituted byproduct being the major product.

Q: Can I use a protecting group strategy to achieve mono-substitution?

A: Yes, a protecting group strategy is a viable but more lengthy approach. One of the amino groups of p-phenylenediamine can be protected (e.g., as a Boc-carbamate), followed by the reaction with 4-chlorophenyl isocyanate and subsequent deprotection. While this can lead to higher selectivity, it adds extra steps to the synthesis.

Q: What are the key differences in properties between the desired mono-substituted and the undesired di-substituted product that can be exploited for purification?

A: The key differences are solubility and polarity.

  • This compound (mono-substituted): More polar due to the free amino group and generally more soluble in polar organic solvents.

  • 1,4-bis(4-chlorophenylcarbamoyl)benzene (di-substituted): Less polar and significantly less soluble in most common organic solvents, often precipitating out of the reaction mixture.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Product Distribution (Illustrative Data)

Molar Ratio (p-phenylenediamine : 4-chlorophenyl isocyanate)Temperature (°C)Addition Time (min)Approximate Yield of Mono-substituted Product (%)Approximate Yield of Di-substituted Product (%)
1 : 125520-3060-70
2 : 10-53050-6030-40
4 : 10-56065-7515-25

Note: These are illustrative yields to demonstrate the trend. Actual yields will depend on specific experimental conditions and purification efficiency.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • p-Phenylenediamine

  • 4-Chlorophenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (e.g., 4 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Isocyanate Addition: Dissolve 4-chlorophenyl isocyanate (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred solution of p-phenylenediamine over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting materials and the two urea products should have distinct Rf values.

  • Work-up:

    • If a precipitate (likely the disubstituted byproduct) has formed, filter the reaction mixture.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired mono-substituted product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Visualizations

Synthesis_Troubleshooting_Workflow start Start Synthesis of This compound low_yield Low Yield Observed start->low_yield check_byproduct Analyze Crude Product by TLC/LC-MS low_yield->check_byproduct is_disubstituted Major Byproduct is Di-substituted Urea? check_byproduct->is_disubstituted optimize_stoichiometry Optimize Stoichiometry: - Increase excess of p-phenylenediamine (2-4 eq) - Slow, dropwise addition of isocyanate at 0-5°C is_disubstituted->optimize_stoichiometry Yes other_byproducts Other Byproducts Detected? is_disubstituted->other_byproducts No purification Refine Purification Strategy: - Selective precipitation - Column chromatography optimize_stoichiometry->purification check_moisture Check for Moisture Contamination: - Use anhydrous solvents - Flame-dry glassware other_byproducts->check_moisture Yes incomplete_reaction Incomplete Reaction? (Large amount of starting material) other_byproducts->incomplete_reaction No check_temp Review Reaction Temperature: - Avoid temperatures above room temperature check_moisture->check_temp check_moisture->purification check_temp->purification optimize_reaction_time Optimize Reaction Conditions: - Increase reaction time - Check reagent quality - Ensure sufficient concentration incomplete_reaction->optimize_reaction_time Yes optimize_reaction_time->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products pda p-Phenylenediamine (Excess) desired_product Desired Mono-substituted Product: This compound pda->desired_product Reaction at one amino group iso 4-Chlorophenyl Isocyanate iso->desired_product byproduct Undesired Di-substituted Product: 1,4-bis(4-chlorophenylcarbamoyl)benzene iso->byproduct desired_product->byproduct Further reaction with 4-Chlorophenyl Isocyanate

Caption: Reaction pathways leading to desired and undesired products.

References

Technical Support Center: Stability of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, maintaining its stability in solution is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help prevent its degradation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Loss of compound potency or activity over time. Hydrolysis: The urea functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases.Maintain solution pH between 4 and 8, where urea compounds are generally more stable.[1][2] Use buffered solutions to ensure pH control. Prepare solutions fresh whenever possible.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation: The aminophenyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.Degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in foil. Consider adding antioxidants if compatible with the experimental system.
Precipitation or crystal formation in the solution. Formation of insoluble degradation products or change in solubility due to pH shifts. Analyze the precipitate to identify its composition. Review the solution's pH and storage temperature, as changes can affect both degradation and solubility. Filter the solution before use if necessary, but investigate the root cause of precipitation.
Inconsistent results between experimental runs. Variable degradation of the compound due to inconsistent storage or handling. Standardize solution preparation, storage conditions (temperature, light exposure, atmosphere), and handling procedures. Implement a strict "first-in, first-out" policy for stored solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways are hydrolysis and photodegradation. Hydrolysis involves the cleavage of the urea bond, which is influenced by pH and temperature. Phenylureas are susceptible to both acid and base-catalyzed hydrolysis. Photodegradation, induced by exposure to light, can lead to oxidation of the aminophenyl group and other structural changes.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: Based on studies of similar urea-containing compounds, a pH range of 4 to 8 is recommended to minimize hydrolytic degradation.[1][2] It is advisable to use a buffered system to maintain a stable pH.

Q3: How does temperature affect the stability of the compound?

A3: The rate of degradation, particularly hydrolysis, increases with temperature.[1][2] Therefore, it is recommended to store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). When using frozen stocks, allow them to thaw completely and mix thoroughly before use. Avoid repeated freeze-thaw cycles.

Q4: My experiment requires dissolving the compound in an organic solvent. Is degradation still a concern?

A4: While hydrolysis is less of a concern in anhydrous organic solvents, photodegradation and oxidation can still occur. It is important to use high-purity, dry solvents and to protect the solution from light. Some non-aqueous solvents, like isopropanol, have been shown to be effective in retarding urea decomposition.[1]

Q5: Are there any additives that can help stabilize the solution?

A5: The use of buffers to control pH is the most critical step. For preventing oxidation, antioxidants may be considered, but their compatibility with the specific experimental setup must be verified. In some cases, the use of co-solvents can also impact stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4][5][6]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter, heating block, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of NaOH.

    • Analyze by HPLC.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of HCl.

    • Analyze by HPLC.

    • Repeat with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid to the stock solution concentration and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source in a photostability chamber.

    • Analyze by HPLC at various time points.

  • Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution with the appropriate solvent and analyze alongside the stressed samples.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0). A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: Gradient to 80% Acetonitrile

    • 20-25 min: Hold at 80% Acetonitrile

    • 25-30 min: Return to 20% Acetonitrile and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the control and stressed samples from the forced degradation study.

  • Analyze the chromatograms to assess the separation of the parent peak from any new peaks (degradation products). The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.

Data Summary

Stress Condition Expected Degradation Products Typical Reaction Rate
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) 4-chloroaniline, 4-aminophenyl isocyanate (and its subsequent reaction products)Moderate to Fast
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) 4-chloroaniline, 4-aminophenyl isocyanate (and its subsequent reaction products)Moderate to Fast
Oxidation (e.g., 3% H₂O₂) Oxidized derivatives of the aminophenyl ringVariable
Photodegradation (UV/Vis light) Hydroxylated and other modified aromatic ring products, potential cleavage productsDependent on light intensity and wavelength
Thermal Degradation (solid state) Generally more stable, but degradation can occur at elevated temperaturesSlow

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) cluster_photo Photodegradation (Light, O₂) parent 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea hydrolysis_products 4-Chloroaniline + 4-Aminophenyl Isocyanate parent->hydrolysis_products Cleavage photo_products Oxidized & Hydroxylated Derivatives parent->photo_products Oxidation/ Substitution

Caption: Primary degradation pathways of the target compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation photo Photodegradation start->photo thermal Thermal Stress start->thermal analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Long-Term Stability of Diaryl Urea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the appropriate storage conditions for ensuring the long-term stability of diaryl urea compounds. It is designed for researchers, scientists, and drug development professionals to help maintain the integrity of these compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid diaryl urea compounds?

A1: For long-term stability, solid diaryl urea compounds should be stored in well-closed containers at controlled room temperature, protected from moisture and light. Specifically, storage at 25°C with 60% relative humidity (RH) is a standard long-term condition based on ICH guidelines.[1] It is also crucial to keep them away from incompatible materials.

Q2: How does temperature affect the stability of diaryl urea compounds?

A2: Elevated temperatures can accelerate the degradation of diaryl urea compounds. Thermal degradation is a common pathway, and it is recommended to avoid storing these compounds in hot rooms or in direct sunlight.[2] Forced degradation studies are often conducted at elevated temperatures (e.g., 40°C, 60°C) to predict degradation pathways.[3]

Q3: Are diaryl urea compounds sensitive to humidity?

A3: Yes, diaryl urea compounds can be sensitive to moisture. Urea and its derivatives are often hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation.[4] Therefore, it is essential to store them in a dry environment and use desiccants in storage containers.

Q4: What is the impact of light on the stability of diaryl urea compounds?

A4: Exposure to light, particularly UV light, can induce photodegradation of diaryl urea compounds. To prevent this, it is recommended to store them in amber or other light-resistant containers.

Q5: For how long can I store my diaryl urea compound?

A5: The shelf life of a diaryl urea compound depends on its specific chemical structure and the storage conditions. Under ideal conditions (25°C/60% RH, protected from light and moisture), many well-characterized compounds can be stable for 12 months or longer. However, for novel or less-studied compounds, it is recommended to perform periodic stability testing.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, heat, or moisture.Store the compound in a light-resistant, airtight container with a desiccant in a temperature-controlled environment.
Inconsistent experimental results Degradation of the compound due to improper storage.Re-analyze the purity of the compound using a stability-indicating method like HPLC. If degradation is confirmed, use a fresh batch of the compound.
Appearance of new peaks in chromatogram Formation of degradation products.Perform forced degradation studies to identify potential degradation products and their retention times. This will help in monitoring the stability of the compound over time.
Poor solubility of the compound The compound may have degraded into less soluble products.Check the purity of the compound. If degradation is suspected, purify the compound or use a fresh batch.

Data Presentation: Long-Term Stability of Diaryl Urea Compounds

A note on quantitative data: While the following table provides recommended storage conditions based on established guidelines and available literature, specific quantitative data on the percentage of degradation of various diaryl urea compounds over extended periods under these conditions is not widely available in the public domain. Researchers are strongly encouraged to conduct their own long-term stability studies on their specific compounds to generate precise quantitative data.

Compound Class Storage Condition Time Period Expected Outcome (Qualitative)
Diaryl Urea Drugs (e.g., Sorafenib, Regorafenib)25°C ± 2°C / 60% RH ± 5% RH (Long-term)12+ monthsStable, with minimal degradation.
30°C ± 2°C / 65% RH ± 5% RH (Intermediate)6-12 monthsGenerally stable, may show slight degradation.
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)6 monthsSignificant degradation may be observed, used for predicting long-term stability and degradation pathways.
Novel Diaryl Urea Derivatives25°C ± 2°C / 60% RH ± 5% RHTo be determined by studyStability profile needs to be established through long-term studies.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Sorafenib (a Diaryl Urea Compound)

This protocol is adapted from published methods for the analysis of Sorafenib and can be used as a starting point for other diaryl urea compounds, with appropriate optimization.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol: Water (pH 3, adjusted with glacial acetic acid) in a ratio of 80:20 v/v.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 265 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the diaryl urea compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution: Dissolve the sample to be tested in the mobile phase to a final concentration within the calibration range.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of the analyte.

  • Quantify the amount of the diaryl urea compound in the sample using the calibration curve.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of the compound.

1. Acid Degradation:

  • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

  • Heat the solution (e.g., at 60-80°C) for a specified period.

  • Neutralize the solution and dilute to a suitable concentration for HPLC analysis.

2. Base Degradation:

  • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

  • Heat the solution (e.g., at 60-80°C) for a specified period.

  • Neutralize the solution and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

  • Keep the solution at room temperature or heat gently for a specified period.

  • Dilute for HPLC analysis.

4. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 60-80°C) in a calibrated oven for a specified period.

  • Dissolve the stressed sample in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Expose the solid compound or a solution of the compound to UV light (e.g., in a photostability chamber) for a specified duration.

  • Prepare the sample for HPLC analysis.

Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Diaryl_Urea_Compound Diaryl Urea Compound Dissolution Dissolution in appropriate solvent Diaryl_Urea_Compound->Dissolution Dilution Dilution to working concentration Dissolution->Dilution HPLC_System HPLC System (C18 Column, UV/PDA Detector) Dilution->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Stability_Assessment Stability Assessment (Comparison to initial time point) Peak_Integration->Stability_Assessment

Caption: Experimental workflow for assessing the stability of diaryl urea compounds.

G Start Inconsistent Experimental Results Check_Storage Were storage conditions optimal? Start->Check_Storage Correct_Storage Correct storage: - Airtight container - Desiccant - 25°C - Protected from light Check_Storage->Correct_Storage No Analyze_Purity Is compound pure by HPLC? Check_Storage->Analyze_Purity Yes Correct_Storage->Analyze_Purity Use_Fresh_Batch Use a fresh batch of the compound Analyze_Purity->Use_Fresh_Batch No Proceed_Experiment Proceed with experiment Analyze_Purity->Proceed_Experiment Yes Purify_Compound Consider purification of the compound Analyze_Purity->Purify_Compound Minor Impurities Use_Fresh_Batch->Analyze_Purity Purify_Compound->Analyze_Purity

Caption: Troubleshooting decision tree for stability issues with diaryl urea compounds.

References

Technical Support Center: Synthesis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the reaction of p-phenylenediamine with 4-chlorophenyl isocyanate.

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive 4-chlorophenyl isocyanate due to hydrolysis.Use a fresh bottle of 4-chlorophenyl isocyanate or purify the existing stock. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of p-phenylenediamine.Ensure the p-phenylenediamine is pure and free of oxidation products (often indicated by a dark color). Recrystallization may be necessary.
Inappropriate solvent.Use anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.
Presence of Multiple Spots on TLC/Impure Product Formation of symmetrically substituted ureas.This is a common side reaction. To minimize the formation of 1,3-bis(4-aminophenyl)urea and N,N'-bis(4-chlorophenyl)urea, slowly add the 4-chlorophenyl isocyanate solution to a solution of excess p-phenylenediamine. Maintain a low reaction temperature to control the reaction rate.
Unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or slightly increasing the temperature.
Hydrolysis of 4-chlorophenyl isocyanate.The presence of moisture can lead to the formation of 4-chloroaniline, which can then react with the isocyanate to form N,N'-bis(4-chlorophenyl)urea. Ensure anhydrous reaction conditions.
Product is Difficult to Purify Co-precipitation of impurities.Purification can often be achieved by washing the crude product with solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) to remove soluble impurities. If co-precipitation is an issue, column chromatography may be necessary.
Amorphous nature of the product.Careful optimization of crystallization conditions may be required to obtain a crystalline product.[1]
Unexpected Spectroscopic Data (NMR/MS) Presence of impurities.Compare the obtained spectra with the data provided in the "Impurity Identification and Characterization" section below to identify potential contaminants.
Incorrect product structure.Re-evaluate the synthetic route and starting materials. Confirm the identity of all reagents used.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reaction of p-phenylenediamine with 4-chlorophenyl isocyanate in an anhydrous aprotic solvent. An alternative route involves the reaction of p-nitroaniline with 4-chlorophenyl isocyanate, followed by the reduction of the nitro group.

Q2: What are the primary impurities I should expect in this synthesis?

A2: The most likely impurities are the two symmetrically substituted ureas: 1,3-bis(4-aminophenyl)urea and N,N'-bis(4-chlorophenyl)urea. Unreacted starting materials (p-phenylenediamine and 4-chloroaniline, from the hydrolysis of the isocyanate) may also be present.

Q3: How can I minimize the formation of the symmetrical bis-urea byproduct?

A3: To favor the formation of the unsymmetrical product, it is recommended to use an excess of the diamine (p-phenylenediamine) and to add the isocyanate solution slowly to the diamine solution. This stoichiometric control helps to reduce the probability of one diamine molecule reacting with two isocyanate molecules.

Q4: What are the best analytical techniques to identify my product and any impurities?

A4: High-Performance Liquid Chromatography (HPLC) is excellent for assessing the purity of the final compound. For structural confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable tools.

Q5: My final product is a brownish powder, is this normal?

A5: While the pure product is typically an off-white or light-colored solid, a brownish tint can indicate the presence of oxidized impurities, possibly from the p-phenylenediamine starting material. Purification by recrystallization or column chromatography may be necessary to obtain a purer, lighter-colored product.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on standard procedures for the synthesis of diaryl ureas. Optimization may be required.

Materials:

  • p-Phenylenediamine

  • 4-Chlorophenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 4-chlorophenyl isocyanate (1 equivalent) in anhydrous THF.

  • Add the 4-chlorophenyl isocyanate solution dropwise to the stirred p-phenylenediamine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid residue with hexanes to remove non-polar impurities.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₁₃H₁₂ClN₃O
Molecular Weight 261.71 g/mol
Appearance Off-white to light brown solid
Predicted [M+H]⁺ (m/z) 262.07418
Table 2: Potential Impurities and their Characteristics
Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
p-PhenylenediamineC₆H₈N₂108.14Broad singlet for NH₂ protons in ¹H NMR; characteristic aromatic signals.
4-Chlorophenyl isocyanateC₇H₄ClNO153.57Strong IR absorption around 2250-2275 cm⁻¹ (N=C=O stretch).
1,3-bis(4-Aminophenyl)ureaC₁₃H₁₄N₄O242.28Symmetrical ¹H NMR spectrum.[2][3]
N,N'-bis(4-Chlorophenyl)ureaC₁₃H₁₀Cl₂N₂O281.14Symmetrical ¹H NMR spectrum; characteristic isotopic pattern for two chlorine atoms in MS.[4]
4-ChloroanilineC₆H₆ClN127.57Product of isocyanate hydrolysis; can be detected by GC-MS.

Mandatory Visualizations

Synthesis Workflow and Impurity Formation

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products and Byproducts p_phenylenediamine p-Phenylenediamine reaction Reaction in Anhydrous THF p_phenylenediamine->reaction p_chlorophenyl_isocyanate 4-Chlorophenyl Isocyanate p_chlorophenyl_isocyanate->reaction target_product 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea reaction->target_product impurity1 1,3-bis(4-Aminophenyl)urea reaction->impurity1 Excess p-phenylenediamine reacts with product impurity2 N,N'-bis(4-Chlorophenyl)urea reaction->impurity2 Self-reaction of 4-chlorophenyl isocyanate

Caption: Synthesis workflow and potential impurity formation pathways.

Troubleshooting Logic Diagram

G start Problem with Synthesis low_yield Low or No Product start->low_yield impure_product Impure Product start->impure_product check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents optimize_stoichiometry Optimize Stoichiometry (excess diamine) impure_product->optimize_stoichiometry purification Improve Purification (Wash/Column/Recrystallize) impure_product->purification end Successful Synthesis check_reagents->end optimize_stoichiometry->purification analyze_impurities Analyze Impurities (NMR, MS) purification->analyze_impurities analyze_impurities->end

References

Technical Support Center: Scaling Up 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, experimental protocols, and process data for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, a key chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing low yields in the first step (formation of the nitrophenyl urea intermediate). What are the common causes and how can we mitigate them?

A1: Low yields in the reaction between 4-chlorophenyl isocyanate and 4-nitroaniline are typically traced to three main issues:

  • Side Reactions: The most common side reaction is the formation of the symmetrical 1,3-bis(4-chlorophenyl)urea. This occurs if the isocyanate reacts with trace amounts of water present in the solvent or on the glassware. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Reaction: The reaction may not have gone to completion. Verify reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding with workup. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (e.g., to 40-50 °C), but monitor for byproduct formation.

  • Poor Product Isolation: The nitrophenyl urea intermediate is typically a crystalline solid. If the product is too soluble in the reaction solvent, precipitation will be incomplete. Consider adding an anti-solvent or concentrating the reaction mixture to improve recovery during filtration.

Q2: Our final product purity is below target specifications after the nitro group reduction. What are the likely impurities and how can we remove them?

A2: Purity issues in the final product often stem from the reduction step. Common impurities include:

  • Unreacted Nitro Intermediate: Incomplete reduction is a frequent problem. Ensure the catalyst (e.g., Palladium on Carbon) is active and not poisoned. Increase hydrogen pressure or reaction time if necessary. For chemical reductions (e.g., with SnCl₂), ensure the stoichiometry of the reducing agent is correct.

  • Starting Material from Step 1: Unreacted 4-nitroaniline from the first step may carry over and be reduced to 1,4-phenylenediamine, which can be difficult to remove. Ensure the intermediate is properly purified before the reduction step.

  • Byproducts of Reduction: Depending on the method, various side products can form. Over-reduction or side reactions can lead to dehalogenation (loss of the chlorine atom).

  • Purification Strategy: Recrystallization is the most effective method for purification. A mixed solvent system, such as Ethanol/Water or Toluene/Heptane, can be highly effective. Perform small-scale solubility tests to identify the optimal solvent system for your specific impurity profile.

Q3: The isocyanate reaction is highly exothermic and difficult to control at a larger scale. How can we manage the reaction temperature?

A3: Managing the exotherm from the amine-isocyanate reaction is critical for safety and to prevent side reactions.[1] Key strategies for scale-up include:

  • Controlled Addition: Add the 4-chlorophenyl isocyanate solution slowly to the 4-nitroaniline solution using a dosing pump. This allows the cooling system to dissipate the heat as it is generated.

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling jacket and that the heat transfer fluid is at a sufficiently low temperature.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the reaction mixture.

  • Reverse Addition: In some cases, adding the amine solution to the isocyanate solution can help control the reaction, although this must be evaluated on a case-by-case basis.

Q4: We are observing slow filtration rates for both the intermediate and the final product, which is creating a bottleneck. What can be done to improve this?

A4: Slow filtration is usually caused by very small or needle-like crystal morphology. To improve filtration:

  • Control Crystallization: Avoid "crashing out" the product by rapid cooling or by adding an anti-solvent too quickly. A slower, controlled crystallization process allows for the growth of larger, more easily filterable crystals.

  • Aging: Allowing the crystal slurry to stir (age) for a period at the crystallization temperature before filtration can improve crystal size and habit.

  • Filter Type: Ensure you are using the appropriate filter medium for your scale (e.g., Buchner funnel with appropriate filter paper for lab scale, Nutsche filter-dryer for pilot/production scale).

Data Presentation: Process Parameters

The following tables summarize typical process parameters for the two-step synthesis route. Values are indicative and may require optimization for specific equipment and scales.

Table 1: Step 1 - Synthesis of 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea

ParameterLab Scale (10g)Pilot Scale (1kg)
Reagents
4-Nitroaniline1.0 eq1.0 eq
4-Chlorophenyl isocyanate1.05 eq1.02 eq
Solvent
TypeDichloromethane (DCM)Toluene
Volume100 mL10 L
Conditions
Temperature20-25 °C20-30 °C (controlled addition)
Reaction Time2-4 hours4-6 hours
Outcome
Typical Yield90-95%92-97%
Purity (HPLC)>98%>99%

Table 2: Step 2 - Reduction to this compound

ParameterLab Scale (10g)Pilot Scale (1kg)
Reagents
Nitro-intermediate1.0 eq1.0 eq
Catalyst (10% Pd/C)5% w/w2% w/w
Solvent
TypeEthanolEthyl Acetate
Volume150 mL15 L
Conditions
Hydrogen Pressure50 psi4-5 bar
Temperature25-30 °C30-40 °C
Reaction Time4-8 hours6-12 hours
Outcome
Typical Yield88-94%90-95%
Purity (HPLC)>99%>99.5%

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea (Intermediate)

  • Setup: Equip a clean, dry reactor with a mechanical stirrer, temperature probe, addition funnel, and nitrogen inlet.

  • Charge: Charge the reactor with 4-nitroaniline (1.0 eq) and a suitable anhydrous solvent (e.g., Toluene, 10 volumes). Begin stirring to form a slurry.

  • Reagent Preparation: In a separate vessel, dissolve 4-chlorophenyl isocyanate (1.02-1.05 eq) in the same solvent (2 volumes).

  • Reaction: Slowly add the isocyanate solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature between 20-30 °C. Use jacket cooling to control any exotherm.

  • Monitoring: Stir the resulting slurry at 25 °C for an additional 2-4 hours. Monitor the reaction for completion by TLC or HPLC (disappearance of 4-nitroaniline).

  • Isolation: Once complete, cool the slurry to 0-5 °C and stir for 1 hour. Collect the solid product by filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold solvent and dry the product under vacuum at 50-60 °C to a constant weight.

Protocol 2: Synthesis of this compound (Final Product)

  • Setup: Charge a hydrogenation-rated reactor with the 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea intermediate (1.0 eq), a suitable solvent (e.g., Ethyl Acetate, 15 volumes), and 10% Palladium on Carbon catalyst (2-5% w/w).

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 4-5 bar (approx. 60-75 psi) and begin vigorous stirring. Maintain the temperature at 30-40 °C. The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion by HPLC analysis (disappearance of the starting material).

  • Workup: Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the pad with a small amount of fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The product may crystallize directly or may require the addition of an anti-solvent (e.g., heptane) to induce precipitation.

  • Drying: Collect the solid product by filtration, wash with a small amount of anti-solvent, and dry under vacuum at 50-60 °C.

Visualizations

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Nitro Reduction cluster_2 Final Product prep Prepare Anhydrous Reagents & Solvents react Controlled Addition of Isocyanate prep->react monitor1 Monitor Reaction (TLC/HPLC) react->monitor1 isolate1 Isolate & Dry Intermediate monitor1->isolate1 charge Charge Reactor with Intermediate & Catalyst isolate1->charge Purified Intermediate hydro Hydrogenate under Controlled T & P charge->hydro monitor2 Monitor H2 Uptake & HPLC hydro->monitor2 isolate2 Filter Catalyst & Crystallize Product monitor2->isolate2 final 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea isolate2->final

Caption: High-level experimental workflow for the two-step synthesis.

G start Low Purity in Final Product check_sm HPLC shows unreacted nitro-intermediate? start->check_sm check_byproduct HPLC shows new peaks (e.g., symmetrical urea)? start->check_byproduct action_reduc Action: - Check catalyst activity - Increase H2 pressure/time - Ensure T is optimal check_sm->action_reduc Yes action_recrys Solution: Optimize recrystallization - Screen solvent/anti-solvent - Control cooling rate check_sm->action_recrys No action_purify1 Action: - Improve intermediate purity - Check for water in Step 1 - Use anhydrous solvents check_byproduct->action_purify1 Yes check_byproduct->action_recrys No action_reduc->action_recrys action_purify1->action_recrys

Caption: Troubleshooting flowchart for final product purity issues.

References

Validation & Comparative

Structure-Activity Relationship of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl urea scaffold, exemplified by 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, is a cornerstone in the development of targeted therapies, particularly in oncology. The hydrogen bonding capabilities of the urea moiety, coupled with the tunable nature of the flanking aryl rings, provide a versatile platform for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their antiproliferative activities against various cancer cell lines and their inhibitory effects on key kinases.

Core Structure and Modification Sites

The fundamental structure of this compound consists of a central urea group linking a 4-aminophenyl ring (Ring A) and a 4-chlorophenyl ring (Ring B). The biological activity of analogs is significantly influenced by substitutions at the R1 position on Ring A and the R2 position on Ring B.

G cluster_0 General Structure of this compound Analogs Urea Core H N | C=O | N H RingB_structure Urea Core->RingB_structure RingA Ring A RingB Ring B R1 R1 RingA_structure R1->RingA_structure R2 R2 RingA_structure->Urea Core RingB_structure->R2

General structure of this compound analogs.

Comparative Antiproliferative Activity

The antiproliferative activity of various analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Antiproliferative Activity of N-Acyl Analogs on Ring A
CompoundR1 Substitution (Acyl Group)HT-29 IC50 (µM)[1]A549 IC50 (µM)[1]
Parent -NH2>100>100
6a 5-nitrobenzo[b]thiophene-2-carboxamide15.282.566
6c Benzamide>50>50
6d 2-phenylacetamide>50>50

Key Findings:

  • Acylation of the 4-amino group on Ring A can significantly enhance antiproliferative activity.

  • The nature of the acyl group is a critical determinant of potency, with the 5-nitrobenzo[b]thiophene-2-carboxamide derivative (6a) demonstrating the highest activity in this series.[1]

Table 2: Antiproliferative Activity of Diaryl Urea Derivatives with Modified Linkers and Ring Substitutions
CompoundR1 (Ring B)Linker and R2 (Ring A)HT-29 IC50 (µM)[2]H-460 IC50 (µM)[2]A549 IC50 (µM)[2]MDA-MB-231 IC50 (µM)[2]
5a 4-Chloro-3-(trifluoromethyl)phenyl4-(4-((3-(dimethylamino)propyl)amino)quinazolin-2-yl)phenyl0.0890.150.360.75
5c 2-Chloro-6-methylphenyl4-(4-((3-morpholinopropyl)amino)quinazolin-2-yl)phenyl0.350.410.891.02
5d 3,4-Dimethylphenyl4-(4-((3-morpholinopropyl)amino)quinazolin-2-yl)phenyl0.280.320.650.91
Sorafenib 4-Chloro-3-(trifluoromethyl)phenyl4-(2-(methylcarbamoyl)pyridin-4-yl)oxyphenyl3.984.565.124.89

Key Findings:

  • Complex substitutions on the aminophenyl ring (Ring A), such as the introduction of a 4-aminoquinazolinyl moiety, can lead to highly potent compounds.[2]

  • Compound 5a exhibited significantly greater potency across all tested cell lines compared to the multi-kinase inhibitor sorafenib.[2]

  • Modifications on the chlorophenyl ring (Ring B) also modulate activity, with the 2-chloro-6-methylphenyl and 3,4-dimethylphenyl substitutions in compounds 5c and 5d respectively, demonstrating potent antiproliferative effects.[2]

Kinase Inhibition Profile

Many diaryl urea derivatives exert their anticancer effects through the inhibition of protein kinases involved in cell signaling pathways crucial for tumor growth and proliferation.

Table 3: EGFR and VEGFR-2 Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)
5a EGFR56[2]
Sorafenib VEGFR-2~90

Key Findings:

  • Compound 5a is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase.[2]

  • The diaryl urea scaffold is a validated pharmacophore for targeting both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers in many cancers.

Relevant Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->Dimerization Inhibits

Simplified EGFR signaling pathway and the inhibitory action of diaryl urea analogs.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the title compounds and their analogs is typically achieved through the reaction of a substituted phenyl isocyanate with a corresponding aniline derivative. For N-acylated analogs, a subsequent acylation step is performed.

General Procedure:

  • Urea Formation: A solution of the appropriately substituted phenyl isocyanate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added dropwise to a solution of the corresponding aniline derivative at room temperature. The reaction mixture is stirred for several hours. The resulting solid is collected by filtration, washed, and dried to yield the diaryl urea product.

  • N-Acylation: To a solution of the amino-substituted diaryl urea in a suitable solvent (e.g., pyridine or dimethylformamide), the desired acyl chloride or anhydride is added. The reaction is stirred until completion, after which the product is isolated by precipitation and purified by recrystallization or column chromatography.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

EGFR Kinase Inhibition Assay

The inhibitory activity against EGFR kinase can be assessed using various commercially available assay kits, such as those based on ADP-Glo™ or LanthaScreen™ technologies.

General Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: The kinase reaction is set up in a 384-well plate containing the EGFR enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader.

  • IC50 Determination: The IC50 value is determined by plotting the inhibition of kinase activity against the concentration of the inhibitor.

Conclusion

The this compound scaffold is a highly adaptable platform for the design of potent anticancer agents. The structure-activity relationship studies reveal that modifications at both the aminophenyl and chlorophenyl rings, as well as the nature of the linker between them, are critical for optimizing antiproliferative activity and kinase inhibitory potency. The data presented in this guide highlights key analogs with superior performance compared to established drugs like sorafenib, underscoring the continued potential for discovering novel and more effective cancer therapeutics based on this privileged chemical structure. Further exploration of diverse substitutions and their effects on a wider range of kinases and cancer cell lines is warranted to fully elucidate the therapeutic potential of this compound class.

References

A Comparative Guide: 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea and Sorafenib for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical properties, biological activities, and experimental data for 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea and the well-established multi-kinase inhibitor, sorafenib. It is intended for researchers, scientists, and professionals in the field of drug development to offer an objective analysis based on available scientific literature.

Introduction

Sorafenib is a potent multi-kinase inhibitor approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of several key kinases involved in tumor cell proliferation and angiogenesis.[2][3] this compound is a diarylurea compound that shares structural similarities with a class of known kinase inhibitors, including sorafenib.[4][5] While specific and extensive biological data for this compound is limited in publicly available literature, its chemical scaffold suggests potential as a research tool or a basis for the development of novel therapeutic agents.[5] Diarylurea derivatives are recognized for their potential to inhibit various enzymes by forming key hydrogen bonds and hydrophobic interactions within the active sites of biological targets.[3][4]

Chemical and Physical Properties

A comparison of the fundamental chemical and physical properties of this compound and sorafenib is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems and for designing experiments.

Table 1: Chemical and Physical Properties

PropertyThis compoundSorafenib
Molecular Formula C₁₃H₁₂ClN₃OC₂₁H₁₆ClF₃N₄O₃
Molecular Weight 261.71 g/mol 464.8 g/mol
CAS Number 50906-33-7284461-73-0
Appearance Solid (predicted)Solid
Solubility Soluble in DMSO (predicted)Soluble in DMSO
Chemical Structure

Mechanism of Action

Sorafenib exerts its anti-cancer effects through a dual mechanism of action: it inhibits tumor cell proliferation and angiogenesis.[2] It targets multiple serine/threonine and receptor tyrosine kinases, including:

  • RAF kinases: C-RAF and B-RAF (both wild-type and V600E mutant) in the RAS/RAF/MEK/ERK signaling pathway, which is critical for cell proliferation.[2][6]

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), which are key mediators of angiogenesis.[2][6]

  • Other kinases: c-KIT, FLT-3, and RET, which are involved in various aspects of tumor growth and survival.[2]

The inhibition of these kinases leads to the suppression of tumor growth, invasion, and the formation of new blood vessels that supply nutrients to the tumor.

This compound , as a diarylurea, is predicted to function as a kinase inhibitor. The urea moiety can form critical hydrogen bonds with the hinge region of the kinase domain, a common binding mode for this class of compounds.[4] The phenyl rings can engage in hydrophobic interactions within the ATP-binding pocket.[5] While specific kinase targets and inhibitory concentrations are not well-documented in the public domain, its structural analogy to sorafenib and other diarylurea kinase inhibitors suggests that it may inhibit a range of kinases. Further experimental validation is required to elucidate its precise mechanism of action and target profile.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of a compound against specific kinases is a key determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: In Vitro Kinase Inhibition Data (IC₅₀ values)

Kinase TargetThis compound IC₅₀ (nM)Sorafenib IC₅₀ (nM)
C-RAF Data not available6[6]
B-RAF Data not available22[6]
B-RAF (V600E) Data not available38[6]
VEGFR-1 Data not available26
VEGFR-2 Data not available90[6]
VEGFR-3 Data not available20[6]
PDGFR-β Data not available57[6]
c-KIT Data not available68[6]
FLT-3 Data not available58[6]
RET Data not available43

Note: The IC₅₀ values for sorafenib can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

    • Microplate reader (luminescence, fluorescence, or radioactivity detector)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture in a microplate.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well microplates

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle control for a specified duration (e.g., 48-72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, representing the concentration that inhibits cell proliferation by 50%.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.

G cluster_0 Cell Proliferation Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF Diarylurea 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea (Predicted Target) Diarylurea->RAF

Figure 1: Simplified signaling pathway showing the points of inhibition for Sorafenib and the predicted target for this compound.

G cluster_workflow In Vitro Drug Evaluation Workflow start Compound Synthesis and Characterization kinase_assay In Vitro Kinase Inhibition Assay start->kinase_assay cell_proliferation Cell Proliferation Assay (e.g., MTT) start->cell_proliferation data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_proliferation->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 2: A general experimental workflow for the in vitro evaluation of kinase inhibitors.

Conclusion

Sorafenib is a well-characterized multi-kinase inhibitor with proven clinical efficacy. Its mechanism of action and inhibitory profile are well-documented, providing a strong benchmark for the evaluation of new compounds. This compound, as a member of the diarylurea class of compounds, holds potential as a kinase inhibitor. However, a comprehensive understanding of its biological activity is currently limited by the lack of publicly available experimental data. Further investigation, including in vitro kinase screening and cell-based assays, is necessary to determine its specific targets, potency, and potential as a therapeutic agent or research tool. This guide highlights the importance of the diarylurea scaffold in kinase inhibitor design and provides a framework for the comparative evaluation of novel compounds against established drugs like sorafenib.

References

A Comparative Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea and Other Kinase Inhibitors in RAF-MEK-ERK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea and its analogs against other prominent kinase inhibitors targeting the RAF-MEK-ERK signaling pathway. This document synthesizes available data to offer an objective performance comparison, supported by detailed experimental protocols and visual diagrams of key cellular processes and workflows.

Introduction to Diarylurea-Based Kinase Inhibitors

This guide will compare the expected performance of this compound class with two clinically significant RAF inhibitors: Sorafenib, a multi-kinase inhibitor featuring a diarylurea core, and Vemurafenib, a selective inhibitor of the B-RAF V600E mutant.

Performance Comparison of Kinase Inhibitors

The following tables summarize the inhibitory activities of Sorafenib and Vemurafenib against key kinases in the RAF-MEK-ERK pathway and other relevant off-target kinases. It is important to note that while direct IC50 values for this compound are not provided, its structural similarity to Sorafenib suggests it may exhibit activity against RAF kinases and potentially other kinases targeted by Sorafenib.

Table 1: Biochemical Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
Sorafenib B-RAF22
B-RAF (V600E)38
c-RAF6
VEGFR290
PDGFRβ57
Vemurafenib B-RAF (V600E)31
B-RAF (wild-type)100
c-RAF48
This compound (Analog) B-RAF (V600E)Data not available
c-RAFData not available

Disclaimer: Quantitative data for this compound is not publicly available. The comparison is based on the known profiles of structurally related diarylurea inhibitors like Sorafenib.

Table 2: Cellular Activity Profile

CompoundCell LineAssayIC50 (nM)
Sorafenib A375 (B-RAF V600E)p-ERK Inhibition~50
Vemurafenib A375 (B-RAF V600E)p-ERK Inhibition~10
This compound (Analog) Relevant cell linep-ERK InhibitionData not available

Signaling Pathway Context

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in RAF kinases, are common in various cancers, making it a prime target for therapeutic intervention.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, c-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Kinase Inhibitor (e.g., 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea) Inhibitor->RAF Inhibits

Caption: The RAF-MEK-ERK signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes an in vitro assay to determine the IC50 value of a compound against a purified kinase.

Materials:

  • Purified recombinant RAF kinase (e.g., B-RAF, c-RAF)

  • Kinase substrate (e.g., inactive MEK1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the RAF kinase and its substrate (inactive MEK1) in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-ERK Inhibition Assay (Western Blot)

This protocol details a cell-based assay to measure the inhibition of RAF signaling by assessing the phosphorylation status of its downstream target, ERK.

Materials:

  • Cancer cell line with a known RAF pathway activation status (e.g., A375 with B-RAF V600E mutation).

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a DMSO-treated vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations of all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. Determine the IC50 value for p-ERK inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization In Vitro Characterization cluster_Lead_Opt Lead Optimization cluster_In_Vivo In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Biochemical Assay) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling (Kinome Scan) IC50->Selectivity Cellular_Activity Cellular Activity Assay (p-ERK Western Blot) Selectivity->Cellular_Activity SAR Structure-Activity Relationship (SAR) Cellular_Activity->SAR ADMET ADMET Profiling SAR->ADMET Xenograft Xenograft Efficacy Studies ADMET->Xenograft

Caption: Workflow for kinase inhibitor discovery.

Conclusion

While direct quantitative data for this compound is limited, its diarylurea scaffold strongly suggests activity as a Type II kinase inhibitor, likely targeting the RAF kinase family. For a comprehensive evaluation, it is imperative to perform biochemical and cellular assays, such as those detailed in this guide, to determine its potency and selectivity profile. A direct comparison with established inhibitors like Sorafenib and Vemurafenib will be crucial in defining its therapeutic potential and positioning within the landscape of RAF-targeted cancer therapies. The provided protocols and diagrams serve as a foundational resource for researchers embarking on the characterization of this and other novel kinase inhibitors.

Validating 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Urease Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a urease inhibitor. While direct inhibitory data for this specific compound is not extensively available in current literature, this document outlines the context for its validation by comparing the performance of established urease inhibitors and providing detailed experimental protocols for its assessment. The structural similarity of this compound to other known phenylurea-based inhibitors suggests its potential as a candidate for further investigation.

Performance Comparison with Standard Urease Inhibitors

To establish a benchmark for evaluating this compound, it is essential to compare its potential inhibitory activity against well-characterized urease inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for common urease inhibitors. It is important to note that these values can vary based on the specific experimental conditions, such as the source of the urease enzyme (e.g., Jack bean, Helicobacter pylori) and the assay methodology.

InhibitorChemical ClassReported IC50 Range (µM)Key Characteristics
Thiourea Thiourea15.51 - 23.00[1][2]A standard reference inhibitor in many urease inhibition studies.
Hydroxyurea Hydroxamic Acid Analogue~100[2][3]An established urease inhibitor, though generally less potent than thiourea.
Acetohydroxamic Acid (AHA) Hydroxamic Acid21.03 - 42[3][4]A clinically used urease inhibitor, particularly for urinary tract infections caused by urease-producing bacteria.[5]

Experimental Protocols for Urease Inhibition Assay

To validate the urease inhibitory activity of this compound, a standardized in vitro assay is required. The following protocol, based on the Berthelot method, is a widely accepted approach for determining urease inhibition.

Objective: To determine the IC50 value of a test compound against urease.

Materials:

  • Urease enzyme (e.g., from Jack bean)

  • Urea (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Standard inhibitor (e.g., Thiourea)

  • Phenol reagent (Phenol, Sodium Nitroprusside)

  • Alkali reagent (Sodium Hydroxide, Sodium Hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the urease enzyme, urea, test compound, and standard inhibitor in the appropriate buffer.

  • Assay Mixture Preparation: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Urease enzyme solution

    • Varying concentrations of the test compound or standard inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Quantification of Ammonia: Stop the reaction and quantify the amount of ammonia produced by adding the phenol and alkali reagents. This will result in a colored indophenol complex.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 625 nm) using a microplate reader.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualizing Methodologies and Mechanisms

Experimental Workflow for Urease Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the urease inhibitory activity of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate pre_incubation Pre-incubation (Enzyme + Inhibitor) plate->pre_incubation reaction Initiate Reaction (Add Substrate) pre_incubation->reaction incubation Incubation reaction->incubation color_dev Color Development (Add Phenol & Alkali Reagents) incubation->color_dev absorbance Measure Absorbance color_dev->absorbance calculation Calculate % Inhibition absorbance->calculation ic50 Determine IC50 calculation->ic50 urease_inhibition_mechanism cluster_enzyme Urease Active Site cluster_inhibitor Phenylurea Inhibitor cluster_substrate Substrate Ni1 Ni(II) block Blocks Substrate Binding Ni2 Ni(II) inhibitor_structure R1-NH-C(=O)-NH-R2 inhibitor_structure->Ni1 Binds to inhibitor_structure->Ni2 Active Site urea H2N-C(=O)-NH2 urea->block Prevented

References

A Comparative Guide to the Target Engagement of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential target engagement of the diarylurea compound 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea and established multi-kinase inhibitors, Sorafenib and Regorafenib. Due to the limited publicly available data on the direct target engagement of this compound, this guide leverages data from structurally similar compounds and well-characterized alternatives to infer its potential biological activity and provide a framework for its evaluation.

Introduction to this compound

This compound is a diarylurea compound. The diarylurea scaffold is a well-established pharmacophore in medicinal chemistry, notably present in numerous approved kinase inhibitors.[1] The urea moiety acts as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase domains.[1] The aminophenyl and chlorophenyl groups can participate in hydrogen bonding and hydrophobic interactions within the enzyme's active site.[1] While specific target engagement studies for this particular compound are not widely published, the antiproliferative activity of its N-acylated derivatives against the HT-29 human colon cancer cell line suggests that the core structure possesses biological activity.[1]

Comparative Analysis of Kinase Inhibition

To provide a quantitative comparison, we will examine the inhibitory activities of two prominent diarylurea-based multi-kinase inhibitors, Sorafenib and Regorafenib, against key kinases implicated in cancer signaling pathways.

CompoundTarget KinaseIC50 (nM)Assay Type
Sorafenib Raf-16Cell-free
B-Raf22Cell-free
VEGFR-290Cell-free
VEGFR-320Cell-free
PDGFR-β57Cell-free
c-KIT68Cell-free
Flt-359Cell-free
Regorafenib VEGFR113Cell-free
VEGFR24.2Cell-free
VEGFR346Cell-free
PDGFRβ22Cell-free
c-Kit7Cell-free
RET1.5Cell-free
Raf-12.5Cell-free

Table 1: In vitro kinase inhibitory activities of Sorafenib and Regorafenib.[2][3]

Signaling Pathways

The primary signaling pathway targeted by diarylurea kinase inhibitors like Sorafenib and Regorafenib is the RAF/MEK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Additionally, they inhibit receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for angiogenesis.

RAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK (VEGFR/PDGFR) RTK (VEGFR/PDGFR) Growth Factor->RTK (VEGFR/PDGFR) RAS RAS RTK (VEGFR/PDGFR)->RAS RAF (Raf-1, B-Raf) RAF (Raf-1, B-Raf) RAS->RAF (Raf-1, B-Raf) MEK MEK RAF (Raf-1, B-Raf)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival Transcription Factors->Proliferation, Angiogenesis, Survival Diarylurea Inhibitors Diarylurea Inhibitors Diarylurea Inhibitors->RTK (VEGFR/PDGFR) Diarylurea Inhibitors->RAF (Raf-1, B-Raf)

RAF/MEK/ERK and RTK Signaling Pathways

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: Sorafenib against Raf-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant full-length human MEK-1 and Raf-1 enzymes.

  • Test compound (e.g., Sorafenib tosylate).

  • Assay buffer: 20 mM Tris (pH 8.2), 100 mM NaCl, 5 mM MgCl2, and 0.15% β-mercaptoethanol.

  • γ-[33P]ATP.

  • Phosphocellulose mat.

  • 1% phosphoric acid.

Procedure:

  • Add the test compound to a mixture of Raf-1 (80 ng) and MEK-1 (1 μg) in the assay buffer. The final DMSO concentration should be 1%.

  • Initiate the kinase reaction by adding 25 μL of 10 μM γ-[33P]ATP (400 Ci/mol).

  • Incubate the reaction mixture at 32°C for 25 minutes.

  • Stop the reaction and harvest the phosphorylated MEK-1 by filtration onto a phosphocellulose mat.

  • Wash the mat with 1% phosphoric acid to remove unbound radioactivity.

  • Quantify the amount of phosphorylated MEK-1 to determine the kinase activity.

  • Generate a dose-response curve with varying concentrations of the test compound to calculate the IC50 value.[2]

Cellular Thermal Shift Assay (CETSA)

Objective: To assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_analysis Analysis Intact Cells Intact Cells Compound Incubation Compound Incubation Intact Cells->Compound Incubation Heat Treatment Heat Treatment Compound Incubation->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Protein Quantification (e.g., Western Blot) Protein Quantification (e.g., Western Blot) Soluble Fraction->Protein Quantification (e.g., Western Blot)

Cellular Thermal Shift Assay (CETSA) Workflow

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified duration (e.g., 1-3 hours).[4]

  • Heat Treatment: Heat the cell suspensions at various temperatures to induce thermal denaturation of proteins. Ligand-bound proteins will be more resistant to denaturation.[5]

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[5]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.[6]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

Conclusion

While direct experimental evidence for the target engagement of this compound is currently limited, its diarylurea scaffold strongly suggests potential activity as a kinase inhibitor. By comparing its structure to well-characterized inhibitors like Sorafenib and Regorafenib, researchers can infer potential targets within the kinome, particularly within the RAF and VEGFR families. The provided experimental protocols for in vitro kinase inhibition and cellular thermal shift assays offer a robust framework for the comprehensive evaluation of this and other novel diarylurea compounds. Further investigation is warranted to elucidate the precise target profile and therapeutic potential of this compound.

References

Confirming the Binding Site of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea on its Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational methodologies to confirm the binding site of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, a diarylurea compound, on its putative target protein. Diarylureas are a well-established class of type II kinase inhibitors, and this guide will use the well-characterized inhibitor sorafenib and its interaction with BRAF kinase as a primary comparator to illustrate the principles and techniques involved in binding site elucidation.

Comparison of Binding Characteristics: this compound vs. Sorafenib

While the specific target kinase for this compound is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors strongly suggests a similar mechanism of action. The following table compares the confirmed binding characteristics of sorafenib with the predicted characteristics of this compound, based on the common features of diarylurea kinase inhibitors.

FeatureSorafenibThis compound (Predicted)
Target Protein BRAF Kinase (and other kinases e.g., VEGFR, PDGFR)Protein Kinase (e.g., RAF, VEGFR, p38)
Binding Site ATP-binding pocket, specifically the 'DFG-out' conformationATP-binding pocket, likely in the 'DFG-out' conformation
Key Interactions Hydrogen bonds from the urea moiety to the backbone of conserved residues in the hinge region (e.g., Cys532) and with the DFG motif (e.g., Asp594, Glu501). Hydrophobic interactions with residues in the allosteric back pocket.Hydrogen bonds from the urea moiety to conserved cysteine, glutamic acid, and aspartic acid residues in the kinase domain. Hydrophobic interactions involving the phenyl rings.
Binding Affinity (IC50) 4.4 - 22,000 nM against various kinases[1]To be determined experimentally

Experimental Workflow for Binding Site Confirmation

The following diagram outlines a typical experimental workflow to identify and confirm the binding site of a small molecule inhibitor like this compound on its target protein.

experimental_workflow cluster_initial Initial Screening & Target ID cluster_binding Binding Characterization cluster_structural Structural Elucidation cluster_validation Binding Site Validation a Kinase Panel Screening b Identify Hit Kinase(s) a->b c Biochemical Binding Assays (e.g., LanthaScreen) b->c Characterize interaction d Determine Binding Affinity (Kd/IC50) c->d e X-ray Crystallography d->e Determine 3D structure f High-Resolution Structure of Complex e->f g Site-Directed Mutagenesis f->g Validate binding site h Confirm Key Residues g->h

Caption: Experimental workflow for target identification and binding site confirmation.

Signaling Pathway Context: The RAF-MEK-ERK Cascade

Diarylurea compounds like sorafenib are known to inhibit the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer. Understanding this pathway provides a functional context for the importance of identifying the inhibitor's binding site.

signaling_pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor 3-(4-Aminophenyl)- 1-(4-chlorophenyl)urea Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a diarylurea compound.

Detailed Experimental Protocols

LanthaScreen® Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of an inhibitor to a kinase.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor.[2][3] A europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor.[2][3][4] An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the emission signal at 665 nm.[2][3]

Materials:

  • Kinase of interest (e.g., BRAF), tagged for antibody recognition (e.g., GST or His-tag)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • Kinase Tracer (specific for the kinase family)

  • Test compound (this compound) and a control inhibitor (e.g., sorafenib)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound and control inhibitor in DMSO, then dilute in Kinase Buffer A to a 4x final concentration.

    • Prepare a 2x solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer A. The optimal concentrations will need to be determined empirically but are often in the low nanomolar range.

    • Prepare a 4x solution of the Kinase Tracer in Kinase Buffer A. The concentration should be close to the Kd of the tracer for the kinase.[5]

  • Assay Assembly:

    • To the wells of a 384-well plate, add 5 µL of the 4x serially diluted compound or control.

    • Add 5 µL of the 2x kinase/antibody mixture to all wells.

    • Add 5 µL of the 4x tracer solution to all wells.

    • The final volume in each well will be 15 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET plate reader, with excitation at approximately 340 nm and emission at 615 nm (Europium emission) and 665 nm (Alexa Fluor® 647 emission).[3][4]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

X-ray Crystallography of Protein-Ligand Complex

This protocol outlines the steps to determine the three-dimensional structure of the target kinase in complex with this compound.

Principle: X-ray crystallography provides high-resolution structural information about how a ligand binds to its target protein by analyzing the diffraction pattern of X-rays passing through a crystal of the protein-ligand complex.[6][7][8]

Materials:

  • Purified and highly concentrated target kinase

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is preferred)

Procedure:

  • Complex Formation and Crystallization:

    • Co-crystallization: Incubate the purified kinase with a molar excess of the inhibitor (e.g., 5-10 fold) for a period of time (e.g., 30 minutes to several hours) to allow complex formation.[6] Set up crystallization trials with this protein-ligand complex solution using various crystallization screens.

    • Soaking: Grow crystals of the apo-protein first. Once suitable crystals are obtained, transfer them to a solution containing the inhibitor dissolved in a cryoprotectant-compatible buffer.[6][9] The soaking time can range from minutes to days.

  • Crystal Harvesting and Data Collection:

    • Carefully loop out a crystal and flash-cool it in liquid nitrogen.

    • Mount the frozen crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • If the structure of the apo-protein is known, use molecular replacement to solve the phase problem.

    • Build the protein-ligand model into the resulting electron density map.

    • Refine the structure to improve the fit of the model to the experimental data.

  • Analysis of the Binding Site:

    • Visualize the final refined structure to identify the specific amino acid residues that interact with the inhibitor.

    • Analyze the hydrogen bonding, hydrophobic, and other interactions that stabilize the binding.

Site-Directed Mutagenesis

This technique is used to validate the importance of specific amino acid residues in the binding of the inhibitor, as identified by X-ray crystallography.[10]

Principle: By changing specific amino acids in the protein's binding pocket and then measuring the effect on inhibitor binding, one can confirm the functional importance of those residues.[10][11]

Materials:

  • Plasmid DNA encoding the target kinase

  • Mutagenic primers containing the desired base changes

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing services

Procedure:

  • Primer Design:

    • Design primers that are complementary to the template DNA but contain a mismatch at the site of the desired mutation.

  • Mutagenesis PCR:

    • Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. The polymerase will extend the primers, incorporating the mutation into the newly synthesized DNA strands.

  • Template DNA Digestion:

    • Digest the PCR reaction with DpnI. This enzyme specifically cleaves methylated DNA, thus selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation and Sequencing:

    • Transform the DpnI-treated DNA into competent E. coli.

    • Isolate plasmid DNA from the resulting colonies and send for DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Binding Assay:

    • Express and purify the mutant kinase.

    • Perform the LanthaScreen® Eu Kinase Binding Assay (or another suitable binding assay) with the mutant protein and the inhibitor. A significant increase in the IC50 value for the mutant protein compared to the wild-type protein indicates that the mutated residue is important for inhibitor binding.

References

A Comparative Guide to the Efficacy of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea Derivatives as Dual Inhibitors of PI3K/Akt/mTOR and Hedgehog Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which are analogs of the core structure 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. The presented data, derived from a key study by Li et al. (2017), highlights the potential of these compounds as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, both of which are critical in the development and progression of breast cancer.[1][2] This document includes quantitative efficacy data, detailed experimental protocols, and a visualization of the targeted signaling pathways to support further research and development in this area.

Data Presentation: Comparative Anti-proliferative Activity

The in vitro anti-proliferative activities of the synthesized 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were evaluated against two human breast cancer cell lines: MCF-7 (hormone-dependent) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay and are summarized in the table below. The data reveals that several derivatives exhibit potent anti-cancer activity, with some showing greater efficacy than the parent compound.[1]

Compound IDR1 GroupR2 GroupMCF-7 IC50 (μM)MDA-MB-231 IC50 (μM)
Parent Compound HH>50>50
Derivative 1 4-MorpholinylH10.2 ± 1.18.5 ± 0.9
Derivative 2 4-Methylpiperazin-1-ylH8.7 ± 0.86.3 ± 0.7
Derivative 3 Pyridin-3-ylH7.6 ± 0.93.6 ± 0.9
Derivative 4 4-Morpholinyl4-CH312.5 ± 1.310.1 ± 1.2
Derivative 5 4-Methylpiperazin-1-yl4-OCH39.8 ± 1.07.9 ± 0.8
Derivative 6 (9i in source) Pyridin-3-yl4-F1.2 ± 0.2 0.8 ± 0.1

Data extracted from Li et al., European Journal of Medicinal Chemistry, 2017.[1]

Experimental Protocols

Synthesis of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea Derivatives

The synthesis of the target urea derivatives was carried out in a multi-step process. A general protocol is outlined below, based on the procedures described by Li et al. (2017).

Step 1: Synthesis of the Aryl Isocyanate Intermediate To a solution of the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane), triphosgene is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure to yield the crude aryl isocyanate, which is used in the next step without further purification.

Step 2: Synthesis of the Final Urea Derivatives The aryl isocyanate intermediate is dissolved in an appropriate solvent (e.g., dichloromethane), and the corresponding substituted aniline is added. The reaction mixture is stirred at room temperature for several hours. Upon completion of the reaction, the resulting precipitate is collected by filtration, washed with the solvent, and dried to afford the final 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative. The product can be further purified by recrystallization if necessary.

MTT Assay for Anti-proliferative Activity

The anti-proliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 μM) for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using appropriate software.

Mandatory Visualization

Dual Inhibition of PI3K/Akt/mTOR and Hedgehog Signaling Pathways

The 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been shown to exert their anti-cancer effects by simultaneously inhibiting the PI3K/Akt/mTOR and Hedgehog signaling pathways. The following diagram illustrates the key components of these pathways and the points of inhibition by the urea derivatives.

Dual_Inhibition_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Hedgehog Hedgehog Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR GLI GLI Akt->GLI activates Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Hh_ligand Hh Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SMO->GLI activates SUFU SUFU SUFU->GLI inhibits Proliferation_Hh Gene Transcription (Proliferation, Angiogenesis) GLI->Proliferation_Hh Urea_Derivative 1-(3-aryl-4-chlorophenyl) -3-(p-aryl)urea Derivative Urea_Derivative->PI3K Urea_Derivative->SMO

Caption: Dual inhibition of PI3K and SMO by urea derivatives.

References

Comparative Cross-Reactivity Profiling of Diaryl Urea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of multi-kinase inhibitors centered around the 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea scaffold. While direct and comprehensive cross-reactivity data for the specific parent compound, this compound, is not extensively available in public literature, it is a well-established foundational structure for a class of potent kinase inhibitors. The diaryl urea moiety is recognized as a "privileged structure" in the design of anticancer agents, particularly for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[1]

This guide will focus on the extensively profiled multi-kinase inhibitor, Sorafenib (Nexavar®) , which features the diaryl urea core. Sorafenib will be compared with other multi-targeted tyrosine kinase inhibitors to provide a clear perspective on its selectivity and off-target effects.

Introduction to Diaryl Urea-Based Kinase Inhibitors

The diaryl urea scaffold, characterized by a central urea group flanked by two aryl rings, is a cornerstone in the development of type II kinase inhibitors. This structural motif is adept at binding to the "DFG-out" conformation of kinases, where the conserved Asp-Phe-Gly motif is flipped. This interaction often involves the formation of hydrogen bonds between the urea's N-H groups and the side chain of a conserved glutamic acid residue in the αC-helix, and with the backbone amide of the DFG-aspartate.[2] This binding mode contributes to the inhibition of a range of kinases involved in cancer cell proliferation and angiogenesis.

Sorafenib (BAY 43-9006) is a prime example of a successful drug molecule built upon this scaffold. It is known to inhibit multiple kinases, including those in the Raf/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[3] Understanding the cross-reactivity profile of Sorafenib and its analogs is crucial for predicting potential therapeutic applications and anticipating off-target side effects.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Sorafenib and two other multi-kinase inhibitors, Regorafenib and Pazopanib, against a panel of key kinases. This data provides a quantitative comparison of their potency and selectivity.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Pazopanib IC50 (nM)
Raf-1 62.5>10,000
B-Raf 2228>10,000
B-Raf (V600E) 3814>10,000
VEGFR-1 261310
VEGFR-2 904.230
VEGFR-3 204647
PDGFR-β 572284
c-Kit 68774
Flt-3 5810080
RET 431.5-
FGFR-1 58030040

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from published sources.

Key Signaling Pathways Targeted

The cross-reactivity of these inhibitors allows them to modulate multiple signaling pathways critical for tumor growth and angiogenesis. Below are diagrams of the primary pathways affected.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ras Ras-GTP RTK->Ras Activates Raf Raf (B-Raf, c-Raf) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Sorafenib Sorafenib Sorafenib->Raf

Caption: The Raf/MEK/ERK signaling pathway, a key driver of cell proliferation.

VEGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Migration Migration VEGFR->Migration Permeability Vascular Permeability VEGFR->Permeability PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Sorafenib Sorafenib Sorafenib->VEGFR

Caption: The VEGFR signaling pathway, crucial for angiogenesis.

PDGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates Ras Ras PDGFR->Ras Activates Migration Migration PDGFR->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf Proliferation Cell Proliferation Raf->Proliferation Sorafenib Sorafenib Sorafenib->PDGFR

Caption: The PDGFR signaling pathway, involved in cell growth and migration.

Experimental Protocols for Kinase Profiling

Accurate cross-reactivity profiling relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro kinase assays used to determine inhibitor potency.

Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Diaryl Urea Derivative) Incubation Incubate Kinase, Compound, and Substrate Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Measure Kinase Activity (Luminescence, Fluorescence, Radioactivity) Reaction->Detection DoseResponse Generate Dose-Response Curves Detection->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Profile Generate Cross-Reactivity Profile IC50->Profile

Caption: General workflow for in vitro kinase cross-reactivity profiling.

Radiometric Kinase Assay (e.g., [γ-³³P]-ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate from ATP onto a kinase substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (protein or peptide)

  • Test compound (e.g., Sorafenib) serially diluted in DMSO

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • [γ-³³P]-ATP (specific activity ~10 Ci/mmol)

  • 96-well assay plates

  • Phosphocellulose filter plates (e.g., P81)

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.

  • Dispense the master mix into the wells of a 96-well assay plate.

  • Add the serially diluted test compound to the wells (final DMSO concentration typically ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated radioactivity.

  • Dry the plate and add a scintillant to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This homogeneous assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Test compound serially diluted in DMSO

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of a white, opaque assay plate, containing the kinase, substrate, and kinase buffer.

  • Add the serially diluted test compound. Include appropriate controls.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Calculate the percent inhibition and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format detects the phosphorylation of a substrate by a kinase through changes in FRET between a donor and an acceptor fluorophore.

Materials:

  • Purified kinase

  • Biotinylated substrate peptide

  • Test compound serially diluted in DMSO

  • Kinase reaction buffer

  • ATP solution

  • Europium-labeled anti-phospho-specific antibody (donor)

  • Allophycocyanin (APC)-labeled streptavidin (acceptor)

  • Stop/Detection buffer (e.g., EDTA-containing buffer)

  • Low-volume, black 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Dispense the kinase and test compound into the assay plate and incubate briefly.

  • Initiate the reaction by adding a mixture of the biotinylated substrate and ATP.

  • Incubate the reaction for the desired duration at the optimal temperature.

  • Stop the reaction by adding the Stop/Detection buffer containing the Europium-labeled antibody and APC-labeled streptavidin.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the APC acceptor (bound to the biotinylated substrate via streptavidin) into close proximity, resulting in a FRET signal.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission measured at both ~615 nm for Europium and ~665 nm for APC).

  • The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity.

  • Calculate the percent inhibition and determine the IC50 value from the dose-response data.

References

In Vivo Efficacy of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of derivatives of the parent compound 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, a member of the diarylurea class of molecules. Diarylureas are a significant scaffold in medicinal chemistry, known for their potent inhibitory effects on various protein kinases involved in cancer cell proliferation and survival. This document summarizes key experimental data, outlines methodologies for in vivo studies, and illustrates the primary signaling pathways targeted by these compounds. While specific in vivo efficacy data for the parent compound remains limited in publicly accessible literature, extensive research on its derivatives highlights the therapeutic potential of this chemical class.

Comparative Efficacy of Diarylurea Derivatives

The in vivo anticancer activity of several diarylurea derivatives, structurally related to this compound, has been demonstrated in various preclinical cancer models. These studies underscore the potential of this compound class to inhibit tumor growth through the modulation of key oncogenic signaling pathways. The following table summarizes the in vivo efficacy of selected diarylurea derivatives.

Compound Name/Derivative ClassCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointResult
SMCl (4-(4-(3-(2-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide)Hepatocellular Carcinoma (HCC)XenograftNot SpecifiedTumor Inhibition Rate72.37%[1][2]
CTPPU (N,Nʹ-Diarylurea derivative)Non-Small-Cell Lung Cancer (NSCLC)Not SpecifiedNot SpecifiedCell ProliferationSignificant Inhibition[3]
1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives Breast CancerNot SpecifiedNot SpecifiedAntiproliferative ActivityPotent Inhibition[4][5]
N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU) Human Colon AdenocarcinomaMiceNot SpecifiedTumor RegressionTherapeutic Activity Observed[6][7]

Experimental Protocols

The assessment of in vivo efficacy of anticancer compounds requires rigorous and well-defined experimental protocols. Below is a generalized methodology for a xenograft study, a common preclinical model to evaluate the therapeutic potential of compounds like this compound derivatives.

Objective: To evaluate the anti-tumor activity of a test compound in a murine xenograft model of human cancer.

Materials:

  • Test compound (diarylurea derivative)

  • Vehicle solution (e.g., DMSO, PEG, saline)

  • Human cancer cell line (e.g., HepG2 for HCC, A549 for NSCLC)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture: The selected human cancer cell line is cultured in vitro under standard conditions to achieve the required number of cells for implantation.

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.

  • Treatment Administration: The test compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly). The control group receives the vehicle solution.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Signaling Pathways and Mechanism of Action

Diarylurea derivatives primarily exert their anticancer effects by inhibiting key protein kinases in crucial signaling pathways that regulate cell growth, proliferation, and survival. The two most prominent pathways targeted by this class of compounds are the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways.[1][3][8]

RAS/RAF/MEK/ERK Signaling Pathway

This pathway is a central regulator of cell proliferation and is often hyperactivated in various cancers. Diarylurea derivatives can inhibit key kinases in this cascade, such as RAF, leading to the suppression of downstream signaling and a reduction in tumor cell growth.[1][8]

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Diarylurea This compound Derivatives Diarylurea->RAF

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by diarylurea derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling network that is frequently dysregulated in cancer, promoting cell survival and proliferation. Certain diarylurea derivatives have been shown to inhibit components of this pathway, such as Akt and mTOR, thereby inducing apoptosis and halting tumor progression.[3][4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth, Proliferation mTOR->Survival Diarylurea This compound Derivatives Diarylurea->Akt Diarylurea->mTOR

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by diarylurea derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of a diarylurea derivative in a xenograft mouse model.

InVivo_Workflow start Start: In Vitro Cell Culture implantation Tumor Cell Implantation (Subcutaneous) start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization of Mice into Groups growth->randomization treatment Treatment Phase (Compound vs. Vehicle) randomization->treatment monitoring Tumor Measurement & Animal Health Monitoring treatment->monitoring endpoint Study Endpoint (Tumor Excision) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: Standard workflow for an in vivo xenograft study.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with general laboratory hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures for this compound

Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through a licensed hazardous waste program.[1] Under no circumstances should this chemical be disposed of in the regular trash or down the sewer system.[1]

Step 1: Waste Collection and Segregation

  • Designated Waste Container: All solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The original manufacturer's container can be used if it is in good condition.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).[1][3]

Step 2: Storage

  • Container Integrity: Ensure the waste container is always securely closed, except when adding waste.[3]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Accumulation Time: Hazardous waste must be collected within 90 days from the date waste is first added to the container.[2]

Step 3: Disposal

  • Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies.[1]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Control the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

ParameterValue
Molecular FormulaC13H12ClN3O
Molecular Weight261.71 g/mol

Data sourced from PubChem.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for the closely related isomer, 3-amino-1-(4-chlorophenyl)urea, and the general hazards associated with aromatic amines and chlorinated compounds. Aromatic amines as a class are noted for their potential toxicity, including carcinogenicity, and can be readily absorbed through the skin.[1][2] Therefore, a cautious approach to handling is paramount.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. The recommended PPE is detailed in the table below.

Personal Protective Equipment (PPE) Specifications and Recommendations
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3]
Skin Protection - Gloves: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but for prolonged handling, consider more robust options like neoprene or butyl rubber. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[3][4] - Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. - Protective Clothing: For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a potential for aerosol or dust generation and engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[5]

Hazard Summary and Operational Plans

The primary hazards associated with compounds similar to this compound include toxicity if swallowed, in contact with skin, or if inhaled.

Safety and Handling Parameter Guideline
Hazard Class Based on the related compound 3-amino-1-(4-chlorophenyl)urea, it is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). Aromatic amines are also often associated with skin sensitization and potential long-term health effects.[1][3]
First Aid: Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]
First Aid: Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures. Ensure adequate ventilation.[7]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
Disposal Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[7][8]

Experimental Workflow for Handling

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G Experimental Workflow for Handling this compound A Preparation - Review SDS (if available) and safety protocols. - Don appropriate PPE. B Weighing and Aliquoting - Conduct in a chemical fume hood. - Use appropriate tools to minimize dust. A->B C Reaction Setup/Assay - Handle solutions in closed or covered containers. - Maintain ventilation. B->C D Work-up and Purification - Use appropriate engineering controls. - Monitor for any signs of exposure. C->D E Waste Disposal - Segregate waste into appropriate containers. - Label waste containers clearly. D->E F Decontamination - Clean all work surfaces and equipment. - Properly remove and dispose of PPE. E->F

Caption: A step-by-step workflow for the safe handling of this compound.

PPE Selection Logic

The selection of appropriate Personal Protective Equipment is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process based on the nature of the experimental procedure.

Caption: Decision tree for selecting appropriate PPE based on the experimental task.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.